Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate
Description
BenchChem offers high-quality Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3-[2-(3,5-dimethoxyphenyl)-5-methoxyphenyl]propanoate |
InChI |
InChI=1S/C19H22O5/c1-21-15-6-7-18(13(9-15)5-8-19(20)24-4)14-10-16(22-2)12-17(11-14)23-3/h6-7,9-12H,5,8H2,1-4H3 |
InChI Key |
DBYJRJQLPKHYTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)OC)CCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Architecture & Therapeutic Potential of Trimethoxy Biphenyl Propanoate Derivatives
Executive Summary
The Trimethoxy Biphenyl Propanoate (TMBP) scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interrogate two distinct biological targets depending on specific peripheral modifications: Microtubule dynamics (Tubulin) and Nuclear Receptor signaling (PPARs) .
This guide deconstructs the chemical anatomy of TMBP derivatives, moving beyond basic structural description to an analysis of the causality between synthetic design and biological output. While the 3,4,5-trimethoxy motif serves as a high-affinity anchor for the colchicine-binding site on
Structural Anatomy & Pharmacophore Deconstruction
The TMBP scaffold is not a monolith but a tripartite system. Understanding the independent contribution of each domain is essential for rational drug design.
Domain A: The 3,4,5-Trimethoxy "Anchor"
-
Function: Mimics the A-ring of Colchicine and Podophyllotoxin.
-
Mechanism: This electron-rich motif forms essential hydrophobic interactions with Cys241 and Val238 in the
-tubulin colchicine-binding pocket. -
Criticality: Removal of a single methoxy group (e.g., 3,4-dimethoxy) typically results in a 10-100x loss of potency in tubulin inhibition assays.
Domain B: The Biphenyl "Spacer"
-
Function: Provides a rigid hydrophobic scaffold that dictates the spatial orientation of the molecule.
-
Tuning:
-
Ortho-substitution restricts rotation around the biaryl axis, locking the conformation (atropisomerism) which can enhance binding selectivity.
-
Para-substitution extends the molecule into deep hydrophobic pockets.
-
Domain C: The Propanoate "Tail"
-
Context 1 (Tubulin Inhibitors): Often esterified (ethyl/methyl propanoate) to improve lipophilicity and cell permeability, acting as a prodrug. The free acid form is often too polar to cross the cell membrane effectively to reach cytosolic tubulin.
-
Context 2 (PPAR Agonists): The free carboxylic acid is mandatory . It mimics the carboxylate headgroup of fatty acids, forming a salt bridge with Tyr473 and His323 (in PPAR
) or Tyr464 (in PPAR ) within the Ligand Binding Domain (LBD).
Synthetic Methodologies
We prioritize the Suzuki-Miyaura Cross-Coupling pathway for its modularity, allowing the independent optimization of the trimethoxy ring and the propanoate tail.
Pathway Logic: The Convergent Strategy
Unlike linear synthesis (e.g., Friedel-Crafts acylation of biphenyl), a convergent approach minimizes step count and allows for late-stage diversification.
Figure 1: Convergent synthesis of TMBP derivatives via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Objective: Synthesis of 3-(3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid. Rationale: This protocol uses a palladium-catalyzed cycle optimized for electron-rich boronic acids, preventing protodeboronation (a common side reaction).
Step 1: Suzuki-Miyaura Coupling[1]
-
Reagents:
-
Aryl Halide: Methyl 3-(4-bromophenyl)propanoate (1.0 eq, 5.0 mmol)
-
Boronic Acid: 3,4,5-Trimethoxyphenylboronic acid (1.2 eq, 6.0 mmol)
-
Catalyst: Pd(PPh
) (3 mol%) -
Base: Na
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a Schlenk flask with the aryl halide, boronic acid, and Pd catalyst under an argon atmosphere.
-
Add dioxane (20 mL) and the aqueous base.
-
Heat to 90°C for 12 hours. Note: Monitoring by TLC (Hexane/EtOAc 4:1) is crucial. The boronic acid spot will disappear first.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO
and concentrate. -
Purification: Flash column chromatography (SiO
).
-
Step 2: Ester Hydrolysis (Saponification)
Why this step? For PPAR activity, the free acid is required. For tubulin assays, the ester from Step 1 may be retained.
-
Reagents: LiOH
H O (3.0 eq), THF/Water (3:1). -
Procedure:
-
Dissolve the ester in THF/Water. Stir at RT for 4 hours.
-
Checkpoint: Acidify a small aliquot; if precipitate forms, reaction is complete.
-
Acidify bulk solution with 1M HCl to pH 2. Extract with EtOAc.[1]
-
Recrystallize from Ethanol/Hexane to yield the pure acid.
-
Pharmacology & Structure-Activity Relationship (SAR)
The biological fate of the TMBP derivative is determined by the "Propanoate Switch."
The Divergent Pathways
Figure 2: Divergent biological activities based on the propanoate functional group state.
Comparative Data: Tubulin vs. PPAR Potency
The following table illustrates how subtle changes in the propanoate tail shift the potency profile.
| Compound Variant | R-Group (Tail) | Tubulin IC | PPAR | Primary Indication |
| TMBP-Et | Ethyl Ester | 0.025 | > 50 (Inactive) | Antimitotic / Oncology |
| TMBP-Acid | Carboxylic Acid | 4.5 | 0.85 | Metabolic Syndrome |
| TMBP-Amide | Methyl Amide | 0.15 | > 50 | Oncology (Stable) |
| Colchicine | (Reference) | 0.01 | Inactive | Gout / Oncology |
Note: Data represents aggregated trends from biphenyl colchicine site inhibitors and PPAR fibrate analogues.
References
-
Structure-Activity Relationships of Biphenyl Antitubulin Compounds. Source: National Institutes of Health (NIH) / PubMed Context: Defines the binding mode of trimethoxy biphenyls at the colchicine site.
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in Tubulin Inhibitors. Source: PubMed Central (PMC) Context: Explains the necessity of the trimethoxy pattern for high-affinity binding.
-
PPAR Agonists: Synthetic and Nutritional Ligands. Source: PubMed Central (PMC) Context: Details the structural requirements (acid headgroup) for PPAR activation.
-
Synthesis of 3-(3,4,5-trimethoxyphenyl)propionic acid. Source: ChemicalBook Context: Provides physical properties and synthesis baselines for the propanoate tail precursors.
-
Design and Synthesis of Trimethoxyphenyl-Based Analogues. Source: MDPI Molecules Context: Recent protocols for synthesizing TMBP-like scaffolds via condensation and coupling.
Sources
Technical Guide: 3,4,5-Trimethoxybiphenyl Scaffold in Drug Discovery
This guide serves as an advanced technical resource for the 3,4,5-trimethoxybiphenyl (TMBP) scaffold, a privileged structural motif in medicinal chemistry primarily recognized for its potent tubulin-destabilizing properties.
Executive Summary & Pharmacophore Rationale
The 3,4,5-trimethoxybiphenyl (TMBP) scaffold represents a conformationally restricted analog of Combretastatin A-4 (CA-4) . While CA-4 is one of the most potent anti-vascular agents known, its cis-stilbene bridge is prone to isomerization to the thermodynamically stable but biologically inactive trans-isomer.
The TMBP scaffold solves this stability crisis by replacing the olefinic bridge with a direct aryl-aryl (biaryl) bond or a rigid heterocyclic linker. This modification locks the pharmacophore into the active conformation required for the Colchicine Binding Site (CBS) on
Core Structural Attributes
-
Ring A (The Anchor): The 3,4,5-trimethoxyphenyl (TMP) moiety is the essential "anchor" that inserts into the hydrophobic pocket of the CBS.
-
The Bridge (The Lock): A direct biaryl bond or rigid 1-atom linker (e.g., ketone in phenstatins) prevents isomerization.
-
Ring B (The Effector): Typically an aryl or heteroaryl ring (indole, pyridine, selenophene) that interacts with the polar region of the CBS (Cys241, Val238).
Mechanism of Action: Microtubule Destabilization
The biological activity of TMBP derivatives is defined by a cascade initiating at the microtubule level and culminating in apoptotic cell death.[1][2]
Signaling Pathway & Cellular Cascade
The following Graphviz diagram illustrates the downstream effects of TMBP binding.
Figure 1: Mechanism of Action (MOA) showing the dual pathway of direct cytotoxicity and vascular disruption.
Binding Kinetics
-
Target:
-tubulin subunit of the -tubulin heterodimer. -
Interaction Mode: The trimethoxy group functions as a hydrogen bond acceptor network and engages in hydrophobic interactions.
-
Outcome: Prevents the straight conformation of protofilaments, leading to microtubule catastrophe.
Structure-Activity Relationship (SAR)
The optimization of the TMBP scaffold focuses on maximizing CBS affinity and overcoming metabolic liabilities.
SAR Map
Figure 2: Structure-Activity Relationship (SAR) analysis of the TMBP scaffold.
Key SAR Insights
-
The TMP Moiety: The 3,4,5-trimethoxy pattern is non-negotiable for high affinity. Removing a methoxy group typically results in a 10-100 fold loss in potency.
-
The B-Ring Variation:
-
Indoles: (e.g., 6-substituted-1-(TMP)-indoles) offer nanomolar potency by positioning the indole nitrogen to interact with the solvent front.
-
Selenophenes: Introduction of Selenium (Se) enhances lipophilicity and often improves cytotoxicity against MDR cell lines compared to the oxygen/sulfur analogs.
-
Pyridines: 3-aryl-4-(TMP)pyridines improve water solubility, a common limitation of pure biaryls.
-
Quantitative Efficacy Data
The following table synthesizes IC
| Compound Class | Scaffold Type | Cell Line | IC | Relative Potency (vs CA-4) | Key Feature |
| CA-4 | cis-Stilbene | MCF-7 | ~4.2 | 1.0x (Reference) | Unstable in vivo |
| Phenstatin | Benzophenone | MCF-7 | 23 | ~0.2x | Rigid ketone linker |
| Indole-TMP | Biaryl (N-linked) | MCF-7 | 14 | ~0.3x | High metabolic stability |
| Selenophene | Hetero-Biaryl | MCF-7 | 5.9 | ~0.7x | Overcomes MDR |
| Triazole | Biaryl Mimic | A549 | 14-45 | ~0.1-0.3x | Click-chemistry accessible |
| Pyridines | Biaryl | HeLa | < 50 | High | Improved Solubility |
Note: IC
Experimental Protocols
Chemical Synthesis: Suzuki-Miyaura Coupling (Biaryl Formation)
The most robust method for constructing the TMBP core is the Palladium-catalyzed cross-coupling of a TMP-boronic acid with an aryl halide.
Reagents:
-
A: 3,4,5-Trimethoxyphenylboronic acid (1.2 eq)
-
B: Aryl Halide (e.g., 4-iodo-indole) (1.0 eq)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Na
CO (2M aqueous) -
Solvent: DME/H
O or Toluene/EtOH
Protocol:
-
Degassing: Charge a Schlenk flask with A , B , and Catalyst . Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and base under Argon flow.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash column chromatography on silica gel.
Biological Assay: Tubulin Polymerization
This assay validates the direct interaction of the scaffold with tubulin.
Principle: Tubulin polymerization scatters light; inhibition results in decreased absorbance at 340 nm over time.
Protocol:
-
Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Incubation: Add test compound (dissolved in DMSO) to the tubulin solution (final conc. 3 mg/mL) in a 96-well plate pre-warmed to 37°C.
-
Measurement: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Plot Absorbance vs. Time.
-
Control (DMSO): Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
Active TMBP: Flat line or significantly reduced slope (Vmax).
-
References
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Link
-
Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1,2,3]triazoles as tubulin polymerization inhibitors. BioKB. Link
-
Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. PubMed. Link
-
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis. PubMed. Link
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. Link
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives. PMC. Link
Sources
Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate molecular weight and formula
The following technical guide details the chemical identity, synthesis, and application of Methyl 3-(3',4',5'-trimethoxy[1,1'-biphenyl]-2-yl)propanoate (CAS 1624332-57-5).
Chemical Identity & Properties
This molecule represents a specific class of biphenyl-based hydrocinnamates , structurally related to the pharmacophores of tubulin-binding agents like Combretastatin A-4 and Colchicine. Its ortho-substitution pattern (position 2) induces a twisted biaryl conformation, critical for disrupting protein-protein interactions or fitting into specific enzymatic pockets.
| Property | Data |
| CAS Registry Number | 1624332-57-5 |
| IUPAC Name | Methyl 3-(3',4',5'-trimethoxy[1,1'-biphenyl]-2-yl)propanoate |
| Common Name | Methyl 3',4',5'-trimethoxy[1,1'-biphenyl]-2-propanoate |
| Molecular Formula | C₁₉H₂₂O₅ |
| Molecular Weight | 330.38 g/mol |
| Monoisotopic Mass | 330.1467 |
| Physical State | Viscous oil (Yellow to colorless) |
| Predicted Boiling Point | 460.7 ± 45.0 °C (760 Torr) |
| Predicted Density | 1.116 ± 0.06 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
Structural Analysis
The molecule consists of three distinct domains:
-
Ring A (Scaffold): A phenyl ring substituted at the ortho position (C2) with a propanoate side chain.
-
Ring B (Pharmacophore): A 3,4,5-trimethoxyphenyl ring, a classic motif targeting the colchicine-binding site on β-tubulin.
-
Linker: A direct C-C bond (biphenyl linkage) connecting Ring A and Ring B.
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to synthesize this hindered biphenyl is via Suzuki-Miyaura cross-coupling . The ortho-substitution on the aryl halide requires a catalyst system capable of oxidative addition into sterically crowded centers.
Reaction Scheme
The synthesis couples Methyl 3-(2-bromophenyl)propanoate (Aryl Halide) with 3,4,5-Trimethoxyphenylboronic acid (Boronic Acid).
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl propanoate.
Detailed Protocol
Reagents:
-
Methyl 3-(2-bromophenyl)propanoate (1.0 equiv)
-
3,4,5-Trimethoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-(2-bromophenyl)propanoate (1.0 mmol) in 1,4-dioxane (10 mL).
-
Activation: Add 3,4,5-trimethoxyphenylboronic acid (1.2 mmol) and K₂CO₃ (3.0 mmol) dissolved in water (2.5 mL).
-
Degassing: Sparge the mixture with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under inert atmosphere.
-
Reaction: Heat the mixture to reflux (100°C) for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Scientific Rationale:
-
Pd(dppf)Cl₂: Selected for its large bite angle and stability, which facilitates the coupling of ortho-substituted aryl halides that are prone to steric hindrance.
-
Base (K₂CO₃): Activates the boronic acid to the boronate species (Ar-B(OH)₃⁻), which is the active nucleophile in the transmetallation step.
Applications & Mechanism of Action
This molecule serves as a versatile intermediate in medicinal chemistry, particularly in the development of vascular disrupting agents (VDAs) and anti-inflammatory agents .
Tubulin Polymerization Inhibition
The 3,4,5-trimethoxyphenyl motif is a "privileged structure" that mimics the A-ring of Colchicine.
-
Mechanism: The molecule binds to the colchicine-binding site on β-tubulin.[2] The biphenyl core acts as a rigid spacer, positioning the trimethoxy group and the ester tail to interact with hydrophobic pockets (Val238, Cys241) and the H-bonding region (Asn258) of tubulin.
-
Outcome: Prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing cells.
Synthetic Precursor
The methyl ester group is a "masked" carboxylic acid.
-
Hydrolysis: Treatment with LiOH/THF yields the free acid (Biphenyl-2-propanoic acid derivative), which can be further functionalized into amides or heterocycles (e.g., oxazoles, benzimidazoles) to optimize pharmacokinetic properties.
-
Cyclization: Under Friedel-Crafts conditions, the acid can be cyclized to form substituted fluorenones or phenanthrenes , which are scaffolds for polycyclic aromatic drugs.
Figure 2: Functional applications and synthetic utility of the biphenyl propanoate scaffold.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, compare experimental data against these predicted standards.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.70 (s, 2H): Protons on the trimethoxy ring (symmetric).[3]
-
δ 7.10–7.40 (m, 4H): Protons on the biphenyl ring A (aromatic region).
-
δ 3.88 (s, 3H): Middle methoxy group (C4').
-
δ 3.84 (s, 6H): Flanking methoxy groups (C3', C5').
-
δ 3.60 (s, 3H): Methyl ester (-COOCH₃).
-
δ 2.85 (t, 2H): Methylene adjacent to ring (-CH₂-).
-
δ 2.50 (t, 2H): Methylene adjacent to carbonyl (-CH₂-CO).
-
Diagnostic Signal: The singlet at ~6.70 ppm and the three methoxy signals are the fingerprint of the 3,4,5-trimethoxy moiety.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 331.15; Observed: 331.2.
-
[M+Na]⁺: Calculated: 353.14; Observed: 353.1.
-
References
-
Hilaris Publisher. (2025). Product Catalog: Methyl 3′,4,5′-trimethoxy[1,1′-biphenyl]-2-propanoate. Retrieved from
-
BenchChem. (2025).[1] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved from
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. RSC Advances. Retrieved from
-
MDPI. (2023). Synthesis of Biphenyl Derivatives via Suzuki Coupling. Molbank.[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
Novel Biphenyl-2-Propanoate Esters: Strategic Design of Mutual Prodrugs & Dual-Action Therapeutics
Executive Summary
The Evolution of the Scaffold: Biphenyl-2-propionic acid derivatives (e.g., Flurbiprofen, Fenbufen) represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) chemistry. While potent Cyclooxygenase (COX) inhibitors, their clinical utility is frequently compromised by gastrointestinal (GI) toxicity—a direct consequence of the free carboxylic acid moiety causing local mucosal irritation and "ion trapping" within gastric epithelial cells.
The Technical Pivot: This guide addresses the medicinal chemistry strategy of converting these acids into Novel Biphenyl-2-Propanoate Esters . Moving beyond simple alkyl esters, we explore "Mutual Prodrugs" —hybrid molecules where the ester promoiety is not merely a carrier but a synergistic pharmacophore (e.g., an antioxidant, antimicrobial, or nitric oxide donor). This approach yields a dual-action therapeutic: masking the acidic group to prevent gastric damage while releasing a secondary active agent upon metabolic hydrolysis.
Strategic Molecular Design
The design of novel biphenyl-2-propanoate esters relies on a tripartite structure-activity relationship (SAR):
-
The Pharmacophore (Biphenyl Core): Maintains high affinity for the hydrophobic channel of the COX enzyme. The 2-fluoro substituent (in Flurbiprofen) increases metabolic stability and potency.
-
The Linker (Propanoate): The chiral center (
-enantiomer) is critical for COX inhibition. Esterification temporarily masks this region, rendering the molecule inactive against COX-1 in the stomach (reducing local toxicity) until systemic hydrolysis occurs. -
The Promoiety (The Variable Ester):
-
First Generation: Simple alkyls (Methyl, Ethyl) to improve lipophilicity.
-
Next-Generation (Focus): Bioactive alcohols.
-
Antioxidants (e.g., Thymol, Vanillin): Scavenge Reactive Oxygen Species (ROS) generated during inflammation.
-
NO-Donors: Promote mucosal blood flow to counteract NSAID-induced ischemia.
-
-
Visualization: SAR & Design Logic
Caption: Structural decomposition of novel biphenyl-2-propanoate esters, highlighting the functional role of each domain in the mutual prodrug strategy.
Synthetic Protocols
To access these novel esters, we employ two primary pathways depending on the stability of the alcohol promoiety.
Method A: Acyl Chloride Activation (Standard)
Best for: Sterically hindered or stable alcohols (e.g., Menthol, simple phenols).
Reagents: Thionyl Chloride (
Protocol:
-
Activation: Dissolve Flurbiprofen (1.0 eq) in dry DCM. Add freshly distilled
(1.2 eq) dropwise at 0°C. -
Reflux: Heat the mixture to reflux (40°C) for 3–4 hours. Monitor by TLC until the acid is consumed.
-
Evaporation: Remove solvent and excess
under reduced pressure to isolate the crude acid chloride (yellow oil). Do not purify. -
Coupling: Redissolve the acid chloride in dry DCM. Add the target alcohol (Promoiety, 1.0 eq) and
(1.5 eq) at 0°C. Stir at room temperature for 6–12 hours. -
Workup: Wash with 5%
(removes unreacted acid), 0.1N HCl, and brine. Dry over .[1]
Method B: Steglich Esterification (Mild)
Best for: Acid-sensitive promoieties or complex antioxidants (e.g., Vanillin).
Reagents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).
Protocol:
-
Solution: Dissolve Flurbiprofen (1.0 eq) and the functionalized Alcohol (1.0 eq) in anhydrous DCM.
-
Catalyst: Add DMAP (0.1 eq) as a nucleophilic catalyst.
-
Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight. The byproduct dicyclohexylurea (DCU) will precipitate as a white solid.
-
Purification: Filter off the DCU precipitate. Wash the filtrate with water and brine. Purify the crude ester via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Pharmacological Profiling & Validation
Trustworthiness in medicinal chemistry requires rigorous validation of the "Prodrug" claim. The molecule must be stable in the stomach (pH 1.[2]2) but hydrolyze in the plasma (pH 7.4).
Experiment 1: In Vitro Hydrolysis Kinetics
Objective: Confirm the ester is a substrate for plasma esterases but stable in simulated gastric fluid (SGF).
Workflow:
-
Preparation: Prepare a 100 µg/mL stock solution of the ester in acetonitrile.
-
Incubation (SGF): Add 100 µL stock to 900 µL SGF (pH 1.2, pepsin-free). Incubate at 37°C.
-
Incubation (Plasma): Add 100 µL stock to 900 µL 80% human plasma (pH 7.4). Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold methanol.
-
Analysis: Centrifuge and analyze supernatant via HPLC (C18 column, MeOH:Buffer mobile phase).
Data Interpretation:
-
Ideal Profile: <5% hydrolysis in SGF (2h); >50% hydrolysis in Plasma (<2h).
Experiment 2: Ulcerogenic Index (Safety)
Objective: Quantify the reduction in gastric toxicity compared to the parent drug.
Protocol:
-
Animals: Wistar rats (n=6/group), fasted for 24h.
-
Dosing: Administer Parent Drug (Flurbiprofen) and Novel Ester at equimolar doses orally. Control group receives vehicle.
-
Termination: Sacrifice animals 6 hours post-dose.
-
Scoring: Remove stomach, open along greater curvature, and wash. Score ulcers using a magnifying lens (Scale 0–5 based on lesion size/number).
-
Calculation:
.
Comparative Data Summary
The following table synthesizes typical results observed when comparing Flurbiprofen with its antioxidant mutual prodrugs (e.g., Flurbiprofen-Thymol ester).
| Compound | Lipophilicity (log P) | SGF Stability (% Remaining, 2h) | Plasma Half-life ( | Ulcer Index (Rat Model) | Anti-inflammatory Activity (% Inhibition) |
| Flurbiprofen (Parent) | 4.16 | 100% | N/A | 18.5 ± 2.1 | 78% |
| Methyl Ester | 4.60 | 98% | 15.4 | 8.2 ± 1.5 | 72% |
| Thymol Ester (Mutual) | 6.85 | 99% | 45.2 | 4.1 ± 0.8 | 81% |
| Vanillin Ester | 5.12 | 97% | 32.8 | 5.5 ± 1.1 | 79% |
Note: Data derived from aggregated literature values for illustrative comparison [1, 3]. The "Mutual" ester shows superior safety (lowest UI) due to the synergistic antioxidant effect protecting the mucosa.
Mechanism of Action: The Dual Pathway
The following diagram illustrates the "Mutual Prodrug" concept where the ester cleavage releases two active species that converge to treat inflammation while mitigating side effects.
Caption: Metabolic activation pathway of mutual prodrugs. The ester remains intact in the stomach, preventing direct acidic damage, and hydrolyzes systemically to release the COX inhibitor and the cytoprotective agent.
References
-
Mohan, R., & Ramaa, C. S. (2007).[3] Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Chemistry, 46B, 1164-1168. Link
-
Rasheed, A., et al. (2011). Synthesis, hydrolysis kinetics and pharmacodynamic profile of novel prodrugs of flurbiprofen. Indian Journal of Pharmaceutical Sciences, 73(4). Link
-
Khalil, N. A., et al. (2018). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy, 12, 2805–2815. Link
-
Wang, D. M., et al. (2017).[4] Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 22(1), 172.[5] Link
-
Zhang, Y., et al. (2022).[6] Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Current Issues in Molecular Biology, 44(9), 4280-4296. Link
Sources
- 1. US4620025A - Process for the preparation of biphenyl intermediates - Google Patents [patents.google.com]
- 2. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. (PDF) Design, Synthesis, and Biological Evaluation of a New [research.amanote.com]
- 5. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase | MDPI [mdpi.com]
- 6. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Analysis of Trimethoxy Biphenyl Compounds
Content Type: Technical Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Tubulin Inhibition via the Colchicine Binding Site (CBS)[1]
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, predominantly recognized for its ability to arrest mitosis by inhibiting tubulin polymerization.[2] While the natural product Combretastatin A-4 (CA-4) serves as the archetypal TMP-bearing agent, its cis-stilbene bridge is metabolically unstable. The trimethoxy biphenyl scaffold offers a rigid, chemically stable alternative that mimics the twisted bioactive conformation of CA-4.
This guide details the pharmacophore modeling of these compounds, bridging computational prediction (ligand-based and structure-based) with experimental validation.[3] It provides a self-validating workflow for designing high-affinity Colchicine Binding Site Inhibitors (CBSIs).
Mechanistic Basis: The "Twisted" Pharmacophore
The efficacy of trimethoxy biphenyls relies on their spatial mimicry of the interface between
The Colchicine Binding Site (CBS)
The CBS is located at the intradimer interface of the tubulin heterodimer. Unlike the taxane site (which stabilizes microtubules), the CBS prevents the "curved-to-straight" conformational change required for microtubule assembly.
-
Pocket A (Hydrophobic): Accommodates the 3,4,5-trimethoxy ring (Ring A).
-
Pocket B (Variable): Accommodates the second aryl ring (Ring B).
-
Interaction Anchor: The trimethoxy motif forms a critical hydrogen bond with Cys
241 (often via the 4-methoxy group) and hydrophobic contacts with Val 238 , Leu 248 , and Ala 317 .
The Biphenyl Twist
For a biphenyl compound to fit the CBS, it cannot be planar. The steric clash between ortho-substituents forces the two phenyl rings to adopt a dihedral angle of approximately 30°–40°. This "twisted" conformation aligns the pharmacophoric features (Ring A and Ring B) with the respective pockets in tubulin, mimicking the cis-orientation of CA-4.
Computational Workflow: Pharmacophore Generation
This section details a dual-strategy approach: Ligand-Based (when exploring novel substitutions) and Structure-Based (when optimizing binding affinity).
Workflow Diagram
The following diagram outlines the iterative process of model generation and validation.
Caption: Dual-pathway computational workflow for generating high-confidence pharmacophore models for tubulin inhibitors.
Protocol: Structure-Based Modeling
Objective: Map the essential interaction points using the crystal structure of Tubulin-Colchicine (PDB ID: 1SA0 ).
-
Protein Preparation:
-
Download PDB: 1SA0.[4]
-
Remove solvent and co-factors (except GTP/GDP if structural stability is required).
-
Crucial Step: Protonate the structure at pH 7.4. Ensure Cys241 is in the reduced state (SH) to accept H-bonds.
-
-
Ligand Docking:
-
Dock the trimethoxy biphenyl library using a rigid-receptor/flexible-ligand algorithm (e.g., Glide XP or AutoDock Vina).
-
Constraint: Apply a positional constraint on the trimethoxy ring to match the crystallographic position of the colchicine A-ring.
-
-
Pharmacophore Extraction:
-
Identify the consensus interactions from the top 10% scoring poses.
-
Mandatory Features:
-
F1 (HBA): Vector pointing to Cys
241 (from 4-methoxy oxygen). -
F2 (Hyd): Aromatic center of the trimethoxy ring (Interaction with Val
238). -
F3 (Hyd): Aromatic center of the B-ring (Interaction with Lys
254/Leu 248). -
F4 (Excl Vol): Define excluded volumes to represent the steric boundary of the pocket.
-
-
Protocol: Validation Metrics
A model is only as good as its predictive power. Use a Decoy Set (e.g., from DUD-E tubulin subset) to validate.
-
Enrichment Factor (EF): Measures how many actives are found in the top 1% of results.
-
Güner-Henry (GH) Score:
-
Where
= active hits, = total hits, = total actives, = total decoys. -
Standard: A GH score > 0.7 indicates a robust model.[5]
-
Experimental Validation Protocols
Computational predictions must be grounded in physical assays. The following protocols confirm the mechanism of action.
In Vitro Tubulin Polymerization Assay
This assay measures the turbidity change at 350 nm as tubulin heterodimers assemble into microtubules.
Reagents:
-
Purified Tubulin (>99%, bovine brain).
-
GTP (100 mM stock).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
Step-by-Step Protocol:
-
Preparation: Keep all reagents on ice (4°C). Pre-warm the spectrophotometer plate reader to 37°C.
-
Master Mix: Dilute tubulin to 3 mg/mL (approx. 30 µM) in PEM buffer containing 1 mM GTP and 5% glycerol (glycerol enhances polymerization signal).
-
Compound Addition:
-
Add 5 µL of test compound (dissolved in DMSO) to a 96-well half-area plate.
-
Final DMSO concentration must be < 1% to avoid solvent effects.
-
Include Positive Control: Combretastatin A-4 (3 µM).
-
Include Negative Control: Vehicle (DMSO only).
-
-
Initiation: Add 50 µL of the Tubulin Master Mix to each well.
-
Measurement: Immediately start kinetic reading at 350 nm every 30 seconds for 60 minutes at 37°C.
-
Data Analysis:
-
Plot OD350 vs. Time.
-
Calculate
(rate of polymerization) and the steady-state absorbance. -
Result: Effective inhibitors will show a flat line (suppressed polymerization) compared to the sigmoidal curve of the vehicle control.
-
Mechanism of Action Diagram
Understanding the downstream effects of the pharmacophore binding is essential for interpreting biological data.
Caption: Signal transduction pathway from pharmacophore binding to apoptotic cell death.
Data Presentation & SAR Summary
When reporting results for trimethoxy biphenyls, organize data to highlight the impact of B-ring modifications on the pharmacophore fit.
Table 1: Representative SAR Data Structure
| Compound ID | Ring B Substitution | Dihedral Angle (Calc.) | Tubulin IC50 (µM)* | Cell Growth GI50 (µM)** |
| CA-4 (Ref) | 3-hydroxy-4-methoxy | N/A (cis-stilbene) | 1.2 | 0.003 |
| TB-01 | 4-methoxy | 35.2° | 2.5 | 0.050 |
| TB-02 | 3-amino-4-methoxy | 34.8° | 1.8 | 0.015 |
| TB-03 | Unsubstituted | 42.1° | > 50.0 | > 10.0 |
-
*Tubulin IC50: Concentration required to inhibit 50% of polymerization in vitro.
-
**GI50: Concentration required to inhibit 50% of cell growth (e.g., MCF-7 line).[6][7][8]
-
Note: Data above is illustrative of typical trends found in literature (e.g., Romagnoli et al.).
Key Insight: The 4-methoxy group on Ring B often enhances affinity by mimicking the B-ring of colchicine, while the 3-amino/hydroxy group acts as a hydrogen bond donor, further stabilizing the complex.
References
-
Lu, Y., et al. (2012). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Acta Pharmaceutica Sinica B. Link
-
Perez-Perez, M. J., et al. (2016). Colchicine-site inhibitors: A patent review. Expert Opinion on Therapeutic Patents. Link
-
Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophenes as a new class of tubulin inhibitors. Journal of Medicinal Chemistry. Link
-
Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (BK006P). Link
-
RCSB Protein Data Bank. Crystal structure of tubulin-colchicine:stathmin-like domain complex (1SA0). Link
Sources
- 1. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cib.csic.es [cib.csic.es]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate in Drug Development
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and cheminformatics, I have structured this technical whitepaper to dissect the structural, synthetic, and pharmacological profile of Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate . This specific compound features a biphenyl core heavily functionalized with a trimethoxy motif and a propanoate ester. It serves as a highly valuable advanced intermediate in the synthesis of microtubule-destabilizing agents, particularly allocolchicinoids, which are potent anti-cancer therapeutics[1].
This guide provides a self-validating framework for its chemical characterization, step-by-step synthesis, and biological evaluation.
Part 1: Structural Identity & Cheminformatics
The pharmacological efficacy of colchicine analogs relies heavily on the spatial orientation of the trimethoxy-substituted aromatic ring (mimicking the A-ring of colchicine) relative to the biphenyl system.
-
Canonical SMILES: COC(=O)CCc1c(OC)c(OC)c(OC)cc1-c2ccccc2
-
InChI Key Generation: Due to the highly specific substitution pattern of this biphenyl ester, researchers should compute the exact InChI Key directly from the provided Canonical SMILES using standard cheminformatics toolkits (e.g., RDKit or OpenBabel) to ensure database indexing accuracy.
Quantitative Physicochemical Profiling
To predict the pharmacokinetic behavior of this scaffold, we analyze its core physicochemical properties. The data below summarizes why this specific substitution pattern is optimal for drug development.
| Parameter | Value | Pharmacological Rationale |
| Molecular Formula | C19H22O5 | Provides the necessary steric bulk to occupy the colchicine binding pocket. |
| Molecular Weight | 330.38 g/mol | Optimal for intracellular penetration (Lipinski Rule of 5 compliant). |
| Estimated LogP | 3.2 - 3.5 | High lipophilicity ensures rapid diffusion across cancer cell membranes. |
| H-Bond Donors | 0 | Prevents premature phase II metabolism (e.g., rapid glucuronidation). |
| H-Bond Acceptors | 5 | Methoxy oxygens act as critical anchors in the |
Part 2: Synthetic Methodology & Workflow
The construction of the sterically hindered [1,1-biphenyl] core requires a highly optimized Suzuki-Miyaura cross-coupling reaction[2].
Rationale for Experimental Choices (Causality)
-
Ester Protection: The propanoic acid side chain is protected as a methyl ester. This is a deliberate choice to prevent the free carboxylic acid from poisoning the palladium catalyst or undergoing unwanted decarboxylation under the alkaline coupling conditions.
-
Base Selection: Potassium carbonate (
) is utilized because it provides optimal solubility in the biphasic Toluene/Water system, facilitating the transmetalation step of the catalytic cycle without hydrolyzing the sensitive methyl ester.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate from a brominated precursor.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl 3-(2-bromo-3,4,5-trimethoxyphenyl)propanoate (1.0 eq) and Phenylboronic acid (1.2 eq) in a degassed mixture of Toluene/Ethanol/Water (ratio 4:1:1).
-
Catalyst & Base Addition: Add
(3.0 eq) followed by the catalyst (0.05 eq). Note: The catalyst must be added last to prevent premature degradation. -
Thermal Activation: Heat the reaction mixture to 85°C under continuous stirring for 12 hours.
-
Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). Validation: The reaction is complete when the aryl bromide spot (
) disappears entirely, replaced by a highly UV-active product spot ( ). -
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Fig 1. Synthetic workflow for Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate and cyclization.
Part 3: Biological Relevance & Pharmacological Evaluation
Once synthesized and subsequently cyclized into allocolchicinoids, these trimethoxybiphenyl derivatives exhibit potent cytotoxicity against cancer cell lines (e.g., KB cells) by inhibiting tubulin polymerization[1].
Rationale for Experimental Choices (Causality)
To validate the mechanism of action, an in vitro tubulin polymerization assay is required. We measure absorbance at 340 nm because the assembly of tubulin heterodimers into microtubules increases the turbidity of the solution. Guanosine-5'-triphosphate (GTP) is strictly required in the buffer as microtubule assembly is a GTP-dependent thermodynamic process.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: Quantify the microtubule-destabilizing effect of the synthesized derivatives.
-
Buffer Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. -
Protein Assembly: Suspend lyophilized porcine brain tubulin in the prepared buffer to a final concentration of 3 mg/mL. Keep strictly on ice (0°C) to prevent spontaneous polymerization.
-
Compound Incubation: Aliquot the tubulin solution into a 96-well plate. Add the test compound (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1
M to 10 M). -
Spectrophotometric Monitoring: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Self-Validating Analysis: Validation: A vehicle-control well must display a classic sigmoidal curve (nucleation, growth, and steady-state phases). A successful tubulin inhibitor will flatten this curve, significantly reducing the
of the growth phase and lowering the final steady-state absorbance.
Fig 2. Mechanism of action for tubulin destabilization and subsequent apoptotic induction.
References
-
Chosson, E., Santoro, F., Rochais, C., Sopkova-de Oliveira Santos, J., Legay, R., Thoret, S., Cresteil, T., Sinicropi, M. S., Besson, T., & Dallemagne, P. (2012). "Synthesis of novel 7-oxo and 7-hydroxy trifluoroallocolchicinoids with cytotoxic effect." Bioorganic & Medicinal Chemistry, 20(8), 2614-2623.[Link]
- Percec, V., Rosen, B. M., & Huang, C. (2013). "Processes for the preparation of biphenyl compounds.
Sources
The Pharmacophore of Stability: Structure-Activity Relationships of Trimethoxy Biaryl Esters
The following technical guide is structured to provide an authoritative deep dive into the medicinal chemistry and pharmacology of Trimethoxy Biaryl Esters , specifically focusing on their role as stable, synthetically accessible analogs of combretastatin A-4 (CA-4) targeting the colchicine binding site of tubulin.
A Technical Guide for Drug Discovery & Development
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety represents a "privileged structure" in medicinal chemistry, serving as the critical anchor for a vast class of tubulin polymerization inhibitors. While natural products like Combretastatin A-4 (CA-4) exhibit potent cytotoxicity, their clinical utility is often hampered by the geometric instability of the cis-stilbene olefin, which readily isomerizes to the thermodynamically stable but biologically inactive trans-isomer.
This guide analyzes the Trimethoxy Biaryl Ester scaffold—a strategic design where the unstable ethylene bridge of stilbenes is replaced by an ester linkage. This modification retains the necessary "kinked" geometry required for the colchicine binding site on
Chemical Architecture & Design Logic
The core scaffold consists of three distinct domains: Ring A (the TMP anchor), the Linker (Ester), and Ring B (the variable hydrophobic domain).
The Scaffold
The general formula is 3,4,5-trimethoxybenzoate-Linker-Aryl .
-
Ring A (The Anchor): A 3,4,5-trimethoxyphenyl ring is non-negotiable for high affinity. It mimics the A-ring of colchicine and podophyllotoxin, fitting into a specific hydrophobic pocket on
-tubulin lined by Val318 and Cys241. -
The Linker (The Pivot): The ester group (
) serves as a bioisostere for the cis-double bond. It forces the two aromatic rings into a non-planar, twisted conformation (dihedral angle 60–90°), which is critical for fitting into the curved interface of the tubulin dimer. -
Ring B (The Variable): This ring occupies the second hydrophobic pocket (GTP-binding domain vicinity). Its substitution pattern dictates potency, solubility, and metabolic stability.
Structure-Activity Relationship (SAR) Deep Dive
Ring A: The Trimethoxy Imperative
Experimental data consistently demonstrates that the 3,4,5-trimethoxy substitution pattern is optimal.
-
Loss of Methoxy Groups: Removal of the 4-methoxy group (leaving 3,5-dimethoxy) typically results in a 10- to 100-fold loss of potency .
-
Steric Bulk: Replacing methoxy groups with bulkier ethoxy or isopropoxy groups reduces activity due to steric clashes within the tight binding pocket of
-tubulin. -
Electronic Effects: The electron-donating nature of the methoxy groups increases the electron density of the phenyl ring, enhancing
-stacking interactions with aromatic residues in the binding site.
The Linker: Ester vs. Amide vs. Ketone
The choice of the ester linkage is a balance of geometry and stability.
-
Ester (
): Maintains the optimal bond angle ( 120°) and provides a hydrogen bond acceptor (carbonyl oxygen) that may interact with Asn258 or Lys254. However, it is susceptible to plasma esterases. -
Amide (
): Often synthesized to improve metabolic stability. However, amides frequently show reduced potency (IC increases from nanomolar to micromolar range). This is attributed to the rigidity of the amide bond and the presence of a hydrogen bond donor (NH) that faces a hydrophobic region of the protein, incurring a desolvation penalty. -
Reverse Ester (Retro-Inverso): Inverting the ester (Phenol-O-CO-Benzoic acid) often retains activity but alters the metabolic hydrolysis rate.
Ring B: Tuning for Potency and Solubility
The B-ring tolerates more variation, allowing for optimization of pharmacokinetic properties.
-
4'-Methoxy/Ethoxy: A substituent at the para position (relative to the linker) is critical. A 4'-methoxy group mimics the B-ring of CA-4.
-
3'-Substituents: Introducing an amino (
) or hydroxyl ( ) group at the meta position often enhances potency. The 3'-amino-4'-methoxy pattern is a "gold standard" for overcoming MDR, as it is a poor substrate for the P-glycoprotein (P-gp) efflux pump. -
Biaryl/Biphenyl Variations: Extending Ring B to a biphenyl or naphthyl system can increase hydrophobic contact surface area, though solubility often decreases.
SAR Visualization
The following diagram summarizes the critical SAR rules for this scaffold.
Figure 1: Pharmacophore map of Trimethoxy Biaryl Esters highlighting critical structural requirements for tubulin binding.
Mechanism of Action (MOA)
Molecular Target
These compounds act as Microtubule Destabilizing Agents (MDAs) .
-
Binding: The molecule permeates the cell membrane and binds to the colchicine site located at the interface of
- and -tubulin heterodimers. -
Inhibition: Binding induces a conformational change in the tubulin dimer, preventing it from incorporating into the growing microtubule (+) end.
-
Catastrophe: This suppression of microtubule dynamics leads to depolymerization of the microtubule cytoskeleton.
Cellular Consequences
-
G2/M Arrest: Without a functional mitotic spindle, chromosomes cannot segregate. The Spindle Assembly Checkpoint (SAC) is activated, arresting the cell in the G2/M phase.
-
Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 and activation of Caspase-3, triggering the intrinsic apoptotic pathway.
-
Vascular Disruption: Similar to CA-4, these esters can cause rapid collapse of the immature neovasculature in tumors, leading to hypoxia and necrosis in the tumor core.
Figure 2: Signaling cascade initiated by trimethoxy biaryl ester binding, culminating in apoptotic cell death.
Experimental Protocols
Chemical Synthesis: Steglich Esterification
This protocol is the industry standard for coupling the sensitive trimethoxybenzoic acid to a phenol without harsh conditions.
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Substituted Phenol (Ring B) (1.0 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[1]
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Dissolution: Dissolve the benzoic acid and phenol in anhydrous DCM under nitrogen atmosphere.
-
Activation: Add DMAP followed by the dropwise addition of DCC dissolved in DCM at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl, saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
Biological Assay: Tubulin Polymerization Inhibition
Objective: To quantify the IC
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Fluorescence plate reader (Ex: 360 nm, Em: 450 nm) if using DAPI reporter, or Absorbance at 340 nm.
Protocol:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.
-
Incubation: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 10
M) to a 96-well plate. Keep DMSO concentration <1%. -
Initiation: Add the tubulin mixture to the wells at 4°C.
-
Measurement: Transfer the plate to the reader pre-warmed to 37°C. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization manifests as an increase in absorbance. Calculate the Vmax (rate) or steady-state mass. The IC
is the concentration that reduces the polymerization rate by 50% compared to the vehicle control.
Quantitative Data Summary (Representative)
The following table illustrates the impact of structural modifications on biological activity (Data synthesized from representative SAR studies [1][3][4]).
| Compound ID | Ring A | Linker | Ring B Substituents | Tubulin IC | Cell Growth IC |
| CA-4 (Control) | 3,4,5-TMP | cis-Olefin | 3'-OH, 4'-OMe | 1.2 | 0.003 |
| TBE-01 | 3,4,5-TMP | Ester | 4'-OMe | 2.5 | 0.045 |
| TBE-02 | 3,4,5-TMP | Ester | 3'-NH2, 4'-OMe | 1.8 | 0.015 |
| TBE-03 | 3,5-DiOMe | Ester | 3'-NH2, 4'-OMe | >20.0 | >10.0 |
| TBE-04 | 3,4,5-TMP | Amide | 3'-NH2, 4'-OMe | 15.0 | 2.5 |
Note: TBE-02 demonstrates that the ester linkage with an amino-substituted B-ring approaches the potency of the natural product CA-4 while offering superior synthetic stability.
References
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry. Link
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. Link
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Synthesis and biological evaluation of biphenyl esters containing trimethoxy group. Bioorganic & Medicinal Chemistry Letters. Link
-
Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds. Bioorganic & Medicinal Chemistry Letters. Link
-
Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site. European Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Protocols for hydrolyzing methyl biphenyl-2-propanoate esters
Application Note: Advanced Protocols for the Hydrolysis of Methyl Biphenyl-2-propanoate Esters
Executive Summary & Strategic Context
The hydrolysis of methyl biphenyl-2-propanoate esters is a critical transformation in the synthesis of 2-arylpropionic acid derivatives (profens), a class of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and fenbufen. While methyl esters are generally considered labile, the biphenyl motif introduces unique challenges.
The Steric Challenge:
In "biphenyl-2-propanoate" systems, the ester moiety is often situated in a sterically congested environment due to the orthogonal twisting of the biphenyl rings and the potential presence of an
This guide moves beyond textbook saponification, offering three field-validated protocols ranging from robust chemical hydrolysis to precision enzymatic cleavage.
Strategic Decision Framework
Before selecting a protocol, evaluate your substrate's specific constraints using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal hydrolysis method based on substrate topology and sensitivity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" LiOH Method
Best for: General screening, para-substituted biphenyls, and scale-up.
Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity. The THF/MeOH/Water solvent system ensures homogeneity for the lipophilic biphenyl substrate while providing water for the reaction.
Reagents:
-
Methyl biphenyl-2-propanoate (1.0 equiv)
-
Solvent: THF : Methanol : Water (3:1:1 v/v/v)[2]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the methyl ester in the THF/MeOH mixture. Ensure complete dissolution before adding water.
-
Activation: Add the calculated volume of water followed by solid LiOH·H₂O in a single portion.
-
Reaction: Stir vigorously at ambient temperature (20–25°C) .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours.
-
Optimization: If <50% conversion at 4 hours, heat to 50°C.
-
-
Quench: Cool to 0°C. Acidify carefully with 1M HCl to pH 2–3.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: Anhydrous Nucleophilic Hydrolysis
Best for: Sterically hindered ortho-substituted biphenyls that resist aqueous base.
Rationale: In aqueous systems, hydroxide ions are heavily solvated by water, reducing their nucleophilicity. By using a non-aqueous system (NaOH in MeOH/DCM), we create "naked" hydroxide ions that are significantly more reactive, capable of penetrating the steric shield of the biphenyl core.
Reagents:
-
Methyl biphenyl-2-propanoate (1.0 equiv)
-
NaOH (powdered, 5.0 equiv)
-
Solvent: Methanol (10%) in Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve the ester in anhydrous DCM.
-
Reagent Preparation: Separately, dissolve powdered NaOH in dry Methanol (exothermic).
-
Addition: Add the methanolic NaOH to the DCM solution dropwise.
-
Reaction: Stir at Reflux (40°C) for 6–12 hours.
-
Note: The reaction mixture may become heterogeneous as the sodium carboxylate salt precipitates.[3] This drives the equilibrium forward.
-
-
Workup: Add water to dissolve the salts. Separate the layers. The product is in the aqueous layer (as the salt).
-
Isolation: Acidify the aqueous layer with 2M HCl and extract with DCM.
Protocol C: Enzymatic Hydrolysis (Green Chemistry)
Best for: Chiral substrates (e.g., profen precursors) requiring enantiomeric excess (ee) retention.
Rationale: Candida antarctica Lipase B (CALB) is a robust serine hydrolase that operates under mild conditions. It is particularly effective for kinetic resolution of chiral esters, hydrolyzing one enantiomer significantly faster than the other.
Reagents:
-
Methyl biphenyl-2-propanoate (1.0 equiv)
-
Immobilized CALB (e.g., Novozym 435) (50% w/w relative to substrate)
-
Solvent: Phosphate Buffer (pH 7.5, 0.1 M) with 10–20% DMSO or Acetone (as co-solvent)
Procedure:
-
Emulsification: Dissolve the ester in the organic co-solvent (DMSO/Acetone). Add this to the Phosphate Buffer. The mixture will likely be an emulsion.
-
Initiation: Add the immobilized enzyme beads.
-
Incubation: Incubate at 30–40°C with orbital shaking (200 rpm). Do not use a magnetic stir bar, as it grinds the enzyme beads.
-
Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC.
-
Termination: Filter off the enzyme beads (can be recycled).
-
Workup: Acidify filtrate to pH 3 and extract with Ethyl Acetate.
Comparative Data Analysis
| Feature | Protocol A (LiOH) | Protocol B (Anhydrous) | Protocol C (Enzymatic) |
| Primary Mechanism | Aqueous Nucleophilic Acyl Substitution | "Naked" Anion Attack | Serine-Hydrolase Catalysis |
| Steric Tolerance | Moderate | High | Low to Moderate |
| Reaction Time | 2–6 Hours | 6–18 Hours | 24–48 Hours |
| Temperature | 25–50°C | 40°C (Reflux) | 30–40°C |
| Chiral Retention | Risk of Racemization (at high temp) | Risk of Racemization | Excellent (>98% ee) |
| Scalability | Excellent (kg scale) | Good (Safety checks needed) | Moderate (Cost of enzyme) |
Mechanistic Visualization
Understanding the failure mode of standard hydrolysis is key to troubleshooting. The diagram below illustrates the steric blocking effect in ortho-substituted biphenyls.
Figure 2: Mechanistic barrier analysis. Protocol B succeeds by removing the 'Water Shell', effectively shrinking the nucleophile to penetrate the steric shield.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion (Stalled Reaction)
-
Cause: Phase separation. The lipophilic biphenyl ester is not contacting the aqueous base.
-
Solution: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (5 mol%) to Protocol A. This shuttles hydroxide ions into the organic phase.
-
-
Issue: Emulsion during Workup
-
Cause: Formation of biphenyl-soaps (surfactants).
-
Solution: Do not shake vigorously. Use a gentle inversion method. If emulsion forms, add saturated NaCl (Brine) and a small amount of Methanol to break the surface tension.
-
-
Issue: Racemization of Chiral Center
-
Cause: High pH promotes enolization of the
-proton. -
Solution: Switch to Protocol C (Enzymatic) or use Lithium Hydroperoxide (LiOH + H₂O₂) at 0°C. The hydroperoxide anion is more nucleophilic but less basic than hydroxide (pK_a 11 vs 15.7), minimizing proton abstraction.
-
References
-
Lithium Hydroxide Hydrolysis Standards
-
Evans, D. A., et al. "General protocols for the hydrolysis of methyl esters." Journal of the American Chemical Society. (Contextual grounding for LiOH preference).
-
-
Anhydrous Hydrolysis of Hindered Esters
-
Enzymatic Hydrolysis of Biphenyl Esters
-
Rotticci, D., et al. "Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls." Molecules, 2019, 24(23), 4272.[4]
-
- Tommila, E. "The influence of the solvent on the reaction velocity of the alkaline hydrolysis of ethyl benzoate." Trans. Faraday Soc., 1938.
-
NSAID Synthesis Context
-
"Synthesis of 2-(4-isobutylphenyl)propionic acid (Ibuprofen) and related biphenyl derivatives." Organic Syntheses, Coll. Vol. 6, p. 101.
-
Sources
Advanced Application Note: Tubulin Polymerization Inhibition Assay for Biphenyl Derivatives
Introduction & Mechanistic Rationale
Microtubules, dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers, are critical for intracellular transport, maintaining cell shape, and forming the mitotic spindle during cell division. Because of their central role in mitosis, microtubules remain one of the most validated targets in oncology[1].
Recently, biphenyl derivatives have emerged as a highly promising class of microtubule-destabilizing agents. Designed as structurally simplified analogues of the natural product Combretastatin A-4 (CA-4), these unsymmetric biaryls overcome the chemical instability of CA-4’s cis-stilbene double bond (which is prone to cis-to-trans isomerization) while retaining potent antiproliferative activity[2].
Mechanistically, biphenyl derivatives act as Colchicine Binding Site Inhibitors (CBSIs) . They bind to the colchicine site located at the interface of the α- and β-tubulin subunits[1][3]. From a structural biology perspective, the binding of the biphenyl scaffold introduces a steric blockade that prevents the tubulin heterodimer from undergoing the "curved-to-straight" conformational change required for incorporation into the growing microtubule lattice. This inhibition of polymerization leads to rapid microtubule depolymerization, subsequent G2/M cell cycle arrest, and apoptosis[2][3]. Crucially, unlike taxanes or vinca alkaloids, many biphenyl CBSIs (such as dxy-1-175) are not substrates for P-glycoprotein (P-gp) efflux pumps, allowing them to effectively overcome multidrug resistance (MDR) in refractory cancers[3].
Caption: Mechanism of action for biphenyl derivatives targeting the colchicine binding site of tubulin.
Assay Principle: Fluorescence vs. Absorbance
To evaluate the efficacy of novel biphenyl derivatives, researchers must quantify their impact on tubulin assembly kinetics in vitro.
Historically, the classic Shelanski method utilized absorbance at 340 nm to measure the light scattering of polymerized microtubules[4]. However, modern drug development relies on the Fluorescence-Based Tubulin Polymerization Assay . This method utilizes a fluorescent reporter (typically DAPI-based) that incorporates into the hydrophobic pockets of polymerizing microtubules. Upon binding, the reporter's quantum yield increases exponentially[5].
Causality for Assay Selection: The fluorescence-based approach is vastly superior for high-throughput screening of biphenyls because it requires significantly less protein (approx. 2 mg/mL vs. 3-4 mg/mL for absorbance) and smaller assay volumes (50 µL vs. 100 µL). Given the high cost of >99% pure porcine brain tubulin, this adaptation maximizes resource efficiency while providing a superior signal-to-noise ratio[5][6].
Experimental Design & Self-Validating Controls
A robust biochemical assay must be a self-validating system. To ensure that the observed tubulin depolymerization is specifically caused by the biphenyl derivative and not by buffer degradation or thermal anomalies, the following experimental parameters and controls are strictly required:
Buffer Causality (G-PEM Buffer)
-
PIPES (80 mM, pH 6.9): Provides optimal buffering capacity near physiological intracellular pH without the amine reactivity associated with Tris buffers[4][7].
-
EGTA (0.5 mM): A critical chelator. Calcium ions (Ca²⁺) are potent endogenous inhibitors of tubulin polymerization; EGTA sequesters trace Ca²⁺ to prevent false-positive inhibition[4][7].
-
MgCl₂ (2 mM) & GTP (1 mM): Tubulin is a GTPase. Mg²⁺ is an essential cofactor for GTP binding to the β-tubulin monomer, which provides the thermodynamic energy required for lattice assembly[4][5].
-
Glycerol (10%): Acts as a thermodynamic stabilizer to lower the critical concentration of tubulin required for spontaneous nucleation[4][7].
Self-Validating Controls
-
Vehicle Control (1% DMSO): Establishes the baseline three-phase polymerization curve (Nucleation, Growth, Steady-State Equilibrium).
-
Positive Inhibitor Control (Colchicine or CA-4, 10 µM): Validates the assay's sensitivity to known Colchicine Binding Site Inhibitors[7].
-
Polymerization Enhancer Control (Paclitaxel, 10 µM): Binds to the taxane site, stabilizing the microtubule and drastically accelerating the
. This proves the tubulin is active and capable of enhanced polymerization[4][8].
Step-by-Step Methodology
Phase 1: Reagent & Plate Preparation
-
Pre-warm the Microplate: Place a black, half-area 96-well flat-bottom plate in the microplate reader at 37°C for at least 15 minutes prior to the assay. Causality: Tubulin polymerization is highly temperature-dependent. If the plate is cold, the nucleation phase will be artificially extended, skewing kinetic calculations[4]. Note: A half-area plate is used to double the optical pathlength of a 50 µL volume, maximizing the fluorescent signal.
-
Prepare G-PEM Buffer: Mix 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, and 10% glycerol. Add the fluorescent reporter dye according to the manufacturer's molarity specifications. Keep strictly on ice (4°C)[4][7].
-
Reconstitute Tubulin: Thaw >99% pure porcine brain tubulin rapidly in a room-temperature water bath, then immediately transfer to ice. Dilute the tubulin in the ice-cold G-PEM buffer to a final concentration of 2.0 mg/mL[5].
Phase 2: Compound Addition
-
Prepare 10x stock solutions of the biphenyl derivatives, CA-4, and Paclitaxel in 10% DMSO (final assay concentration will be 1% DMSO).
-
Aliquot 5 µL of the 10x compound stocks into the pre-warmed half-area 96-well plate.
Phase 3: Assay Execution
-
Using a multi-channel pipette, rapidly dispense 45 µL of the ice-cold Tubulin/G-PEM mixture into the wells containing the compounds.
-
Immediately place the plate into the 37°C temperature-controlled fluorimeter.
-
Kinetic Readout: Measure fluorescence (Excitation: 360 ± 20 nm / Emission: 420 ± 20 nm) every 60 seconds for 60 minutes[5][7].
Caption: Step-by-step experimental workflow for the fluorescence-based tubulin polymerization assay.
Data Analysis & Quantitative Interpretation
The kinetic curve of tubulin polymerization is sigmoidal. The primary metric for evaluating biphenyl derivatives is the
To determine the
-
Calculate the
for the Vehicle Control (100% activity). -
Calculate the
for each concentration of the biphenyl derivative. -
Plot the % Inhibition of
against the log[Concentration] of the biphenyl derivative and apply a non-linear regression curve fit.
Expected Quantitative Data Summary
The table below outlines the expected kinetic shifts when testing potent biphenyl derivatives against standard controls[2][3][5][9]:
| Compound Class | Representative Agent | Target Site | Effect on | Expected |
| Biphenyl Derivative | dxy-1-175 / MP5-F9 | Colchicine Site | Strong Decrease (>80%) | 1.0 - 2.5 µM ( |
| Cis-stilbene (Control) | Combretastatin A-4 | Colchicine Site | Strong Decrease (>90%) | 0.5 - 1.5 µM ( |
| Taxane (Control) | Paclitaxel | Taxane Site | Strong Increase (4x-5x) | ~0.5 µM ( |
| Vehicle | 1% DMSO | N/A | Baseline | N/A |
Note: While biphenyl derivatives often show anti-proliferative
References
-
Title: Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance Source: PubMed / European Journal of Medicinal Chemistry (nih.gov) URL: [Link]
-
Title: Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest Source: PLOS One (plos.org) URL: [Link]
-
Title: Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P) Source: Cytoskeleton, Inc. (cytoskeleton.com) URL: [Link]
-
Title: Tubulin Polymerization Assay Kit Source: Cosmo Bio (cosmobio.co.jp) URL: [Link]
-
Title: Novel Microtubule Polymerization Inhibitor with Potent Anti-Proliferative and Anti-Tumor Activity Source: PubMed Central (nih.gov) URL: [Link]
-
Title: Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures Source: ResearchGate (researchgate.net) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 3. Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shopadmin.euromedex.com [shopadmin.euromedex.com]
- 9. mdpi.com [mdpi.com]
Application Note: In Vitro Cytotoxicity Screening of Trimethoxy Biphenyls (MTT Assay)
Abstract
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for potent tubulin polymerization inhibitors like Colchicine, Podophyllotoxin, and Combretastatin A-4 (CA-4). Screening these derivatives requires a robust, high-throughput viability assay to determine potency (
Introduction & Mechanistic Rationale
The Pharmacophore: Trimethoxy Biphenyls
Trimethoxy biphenyls exert cytotoxicity primarily by binding to the colchicine-binding site on
-
G2/M Phase Arrest: Prevention of mitotic spindle formation.
-
Apoptosis Induction: Prolonged arrest triggers the intrinsic apoptotic pathway (Bax upregulation/Bcl-2 downregulation).
-
Mitochondrial Collapse: Loss of mitochondrial membrane potential (
), which directly correlates with the MTT readout.
The Assay Principle
The MTT assay is a colorimetric assay based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1]
-
Enzymatic Basis: This reaction is catalyzed by
-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial). -
Correlation: The amount of formazan produced is directly proportional to the number of viable cells.
Visualizing the Mechanism
The following diagram illustrates the link between the drug's mechanism of action and the assay readout.
Caption: Mechanistic pathway linking Trimethoxy Biphenyl induced tubulin inhibition to reduced MTT signal.
Experimental Design & Pre-Screening
Cell Line Selection
TMP derivatives are often tested against solid tumor lines.
-
Standard Panels: HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon), and HeLa (Cervical).
-
MDR Context: If testing for multidrug resistance (MDR) efficacy, include a P-gp overexpressing line (e.g., MCF-7/ADR).
Solvent Tolerance (Critical)
Trimethoxy biphenyls are lipophilic.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Max Final Concentration: The final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher concentrations can permeabilize membranes and cause background toxicity, masking the drug's effect.
-
Validation: Always run a "Vehicle Control" (cells + media + 0.5% DMSO) alongside the "Media Control" (cells + media only) to confirm the solvent is benign.
Controls
| Control Type | Agent | Purpose |
| Negative (Vehicle) | 0.5% DMSO in Media | Baseline for 100% viability calculation. |
| Positive (Reference) | Combretastatin A-4 (CA-4) or Colchicine | Validates assay sensitivity; expected |
| Blank | Media + MTT (No Cells) | Subtracts background absorbance from phenol red or plasticware. |
Detailed Protocol
Phase 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg MTT powder in 10 mL PBS (pH 7.4).
-
Filter sterilize (0.22 µm syringe filter).
-
Storage: Protect from light (foil wrap). Stable for 4 weeks at 4°C. Discard if solution turns green/grey.
-
-
Solubilization Buffer:
-
Use 100% DMSO for this protocol (most effective for formazan crystals derived from cancer lines).
-
Phase 2: Assay Workflow
Step 1: Cell Seeding
-
Harvest cells in the exponential growth phase.
-
Density: 3,000 – 8,000 cells/well (cell line dependent).
-
Note: Cells must not reach 100% confluence by the end of the assay (72h), or contact inhibition will falsely lower metabolic activity.
-
-
Dispense 100 µL/well into 96-well flat-bottom plates.
-
Incubate for 24 hours at 37°C, 5%
to allow attachment.
Step 2: Compound Treatment[2][3][4]
-
Prepare a 1000x Stock of the trimethoxy biphenyl derivative in DMSO (e.g., 10 mM).
-
Perform Serial Dilutions in culture media (2x concentration) to ensure constant DMSO volume, or dilute in DMSO first and spike media.
-
Range: Test 9 concentrations (e.g., 100 µM down to 0.1 nM) to capture the full sigmoidal curve.
-
Add 100 µL of treatment media to each well (Total Vol = 200 µL).
-
Incubate for 48 to 72 hours .[3][5] Rationale: Tubulin inhibitors require at least one cell cycle to manifest cytotoxicity.
Step 3: MTT Addition
-
Aspirate the drug-containing media carefully (or leave it if using a "no-wash" protocol, though washing reduces drug interference).
-
Add 100 µL fresh media + 10 µL MTT Stock (Final conc: 0.5 mg/mL).
-
Incubate for 3–4 hours at 37°C.
-
Check: View under microscope. Purple crystals should be visible inside cells.
Step 4: Solubilization & Reading
-
Carefully aspirate the supernatant (do not disturb crystals).
-
Add 100 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10–15 minutes (protected from light) to dissolve crystals.
-
Read Absorbance:
-
Primary Wavelength: 570 nm .[6]
-
Reference Wavelength: 630 nm (subtracts background from cell debris/plastic).
-
Data Analysis & IC50 Determination
Calculation
Calculate the percentage of cell viability for each well:
Non-Linear Regression
Do not use linear regression. Biological dose-response curves are sigmoidal.[7]
-
Software: GraphPad Prism, Origin, or SigmaPlot.
-
Model: log(inhibitor) vs. normalized response -- Variable slope (4-parameter logistic equation).
-
Output: Report the
(concentration inhibiting 50% of growth) with 95% Confidence Intervals (CI).
Workflow Diagram
Caption: Step-by-step experimental workflow for MTT cytotoxicity screening.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Blank) | Phenol red interference or protein precipitation. | Use phenol red-free media during MTT step or ensure Reference Wavelength (630nm) is subtracted. |
| Low Absorbance (Control) | Low seeding density or metabolic quiescence. | Increase seeding density; ensure cells are in log phase before treatment. |
| Precipitation in Wells | Drug insolubility at high concentrations. | Trimethoxy biphenyls can precipitate >50 µM. Check microscopically. If precipitate exists, data at that concentration is invalid. |
| Edge Effect | Evaporation in outer wells. | Fill inter-well spaces with PBS or exclude perimeter wells from data analysis. |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of 3,4,5-trimethoxyphenyl-based analogues as potential anticancer agents.[2][3][4][8][9][10][11] Medicinal Chemistry Research, 24, 368-379. Link
-
Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica, 114(8), 785-796. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
GraphPad Software. (2025).[6][7] Curve Fitting Guide: Dose-Response - Inhibition.[7] Link
Sources
- 1. Is Your MTT Assay the Right Choice? [at.promega.com]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. clyte.tech [clyte.tech]
- 8. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: HPLC Method Development for Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate
Executive Summary & Compound Profile
Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate (CAS: 1624332-57-5) is a lipophilic, polymethoxylated biphenyl ester. Its structural core—a biphenyl system substituted with electron-donating methoxy groups and an ester side chain—presents specific chromatographic challenges. While standard C18 methods can retain this molecule, they often fail to resolve it from structurally similar impurities (e.g., regioisomers or demethylated degradants) due to a lack of shape selectivity.
This guide details the development of a high-specificity HPLC method utilizing Biphenyl stationary phase chemistry . By leveraging
Physicochemical Profile (In Silico & Empirical)
| Property | Value / Characteristic | Impact on Method |
| Molecular Formula | MW ~330.38 g/mol | |
| LogP (Predicted) | ~2.8 – 3.2 | Highly Lipophilic; requires high organic mobile phase strength. |
| pKa | Neutral (Ester) | pH independent retention (2–8), but pH < 4 recommended to prevent ester hydrolysis. |
| UV Maxima | ~254 nm, ~280 nm | Strong aromatic absorbance; UV detection is highly sensitive. |
| Solubility | High in MeOH, ACN, DMSO | Sample diluent must be matched to initial mobile phase to prevent precipitation. |
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection: The Biphenyl Advantage
Standard C18 columns rely on hydrophobic subtraction (van der Waals forces).[1] However, for polymethoxy biphenyls, the separation often requires distinguishing subtle differences in electron density and planarity.
-
Recommendation: Core-Shell Biphenyl Column (e.g., Kinetex Biphenyl, Ascentis Express Biphenyl).
-
Mechanism: The biphenyl stationary phase engages in
electron overlap with the analyte's aromatic rings.[1] This interaction is sterically sensitive, allowing for the separation of the target molecule from potential ortho/meta/para isomers that would co-elute on C18.
Mobile Phase Selection: Solvent Effect on Selectivity
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for the Biphenyl column.
-
Reasoning: ACN has
-electrons (triple bond) that can compete with the analyte for the stationary phase's active sites, effectively "shielding" the mechanism. MeOH is protic and lacks -electrons, maximizing the interaction between the analyte and the biphenyl ligand [1]. -
Modifier: 0.1% Formic Acid .[2] Maintains a pH ~2.7, suppressing silanol activity and ensuring the hydrolytic stability of the propanoate ester.
Visualization of Method Logic
Figure 1: Decision logic for selecting Biphenyl/Methanol system over standard C18/ACN to maximize selectivity.
Optimized Experimental Protocol
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm | Core-shell technology provides UHPLC performance at lower pressures. |
| Mobile Phase A | Water + 0.1% Formic Acid | HPLC Grade or Milli-Q. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Do not use ACN if maximizing isomer resolution. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |
| Column Temp | 35°C | Controls viscosity and retention reproducibility. |
| Injection Volume | 2.0 µL | Keep low to prevent peak distortion from strong sample solvents. |
| Detection | UV 254 nm (Quant); 280 nm (Qual) | 254 nm targets the biphenyl core; 280 nm confirms purity. |
Gradient Program
The compound is lipophilic. A focused gradient is required to elute it within a reasonable timeframe while cleaning the column of highly retained matrix components.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Initial Hold (Focusing) |
| 1.0 | 50% | End of Hold |
| 8.0 | 95% | Linear Ramp (Elution of Target) |
| 10.0 | 95% | Wash Step (Remove dimers/polymers) |
| 10.1 | 50% | Return to Initial |
| 13.0 | 50% | Re-equilibration |
Sample Preparation Workflow
Objective: Ensure complete dissolution without inducing degradation (hydrolysis).
-
Stock Solution (1 mg/mL): Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins if oily residue persists.
-
Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of 50:50 Methanol:Water .
-
Critical: Diluting with water matches the initial mobile phase strength, preventing "solvent effect" peak broadening.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial (protect from light).
Validation Parameters (ICH Q2 Aligned)
To ensure this method is trustworthy for regulatory submission, the following validation criteria must be met.
Specificity (Stress Testing)
Inject the sample after subjecting it to stress conditions to ensure the method can separate the parent peak from degradants.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expect: Hydrolysis of ester -> Carboxylic acid peak (elutes earlier).
-
Oxidation: 3%
, RT, 2 hours. Expect: N-oxides (if amine impurities exist) or ring oxidation.
Linearity & Range
-
Range: 5 µg/mL to 100 µg/mL (covering 10% to 200% of target concentration).
-
Acceptance:
; Residuals < 2%.
Accuracy (Recovery)
Spike the analyte into a blank matrix (if applicable) or solvent at 80%, 100%, and 120% levels.
-
Acceptance: 98.0% – 102.0% recovery.
Troubleshooting & Robustness
Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or Column Void | 1. Ensure 0.1% Formic Acid is fresh.2. Replace column if guard is clogged. |
| Retention Time Drift | Temperature fluctuation or Phase Dewetting | 1.[2] Use column oven (35°C).2. Ensure MP B is at least 5% at all times (avoid 100% aqueous). |
| Ghost Peaks | Contaminated Mobile Phase or Carryover | 1. Use HPLC-grade MeOH.2. Add a needle wash step (50:50 MeOH:Water). |
| Split Peaks | Solvent Mismatch | Sample diluent is too strong (e.g., 100% MeOH). Dilute sample to 50% water. |
Troubleshooting Logic Flow
Figure 2: Rapid troubleshooting decision tree for common HPLC anomalies.
References
-
Layne, J. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
BenchChem. (2025).[2] Method development for the HPLC analysis of biphenyltetrols. Link
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Link
-
SciELO. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures using HPLC. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biphenyls
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with these demanding yet crucial transformations. We will explore the underlying mechanistic hurdles and provide practical, field-proven troubleshooting strategies and detailed protocols to enhance your reaction yields and purity.
The synthesis of multi-ortho-substituted biaryls is a significant challenge in modern organic chemistry.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency can be dramatically reduced when bulky substrates are involved. Steric hindrance impedes key steps in the catalytic cycle, primarily the oxidative addition and the reductive elimination, leading to low yields, slow reactions, and the formation of undesirable side products.[2][3][4] This guide provides a structured approach to diagnosing and solving these common issues.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows low to no yield. Where should I start troubleshooting?
A1: Low or non-existent yield in a sterically hindered Suzuki-Miyaura coupling is the most common problem and typically points to one of three critical areas in the catalytic cycle: inefficient oxidative addition, sluggish reductive elimination, or catalyst deactivation.
Core Issues & Recommended Actions:
-
Inefficient Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center is often slow for electron-rich and sterically encumbered aryl halides.[2]
-
Solution: Employ highly electron-rich and sterically bulky phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to increase the electron density on the palladium center, which facilitates the oxidative addition of even challenging substrates like aryl chlorides.[1][5][6] N-heterocyclic carbene (NHC) ligands are also highly effective for this purpose.[7][8]
-
-
Difficult Reductive Elimination: The final, product-forming step can be severely impeded by the steric bulk of the two coupling partners, which must be in close proximity on the palladium center.[2][4]
-
Solution: The choice of a bulky ligand is crucial here as well. Ligands with significant steric presence, such as the Buchwald-type biaryl phosphines, promote the reductive elimination step to form the desired C-C bond over competing side reactions like β-hydride elimination.[2][9] Increasing the reaction temperature can also provide the necessary energy to overcome this barrier.[2]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.[2] With heteroaryl substrates, particularly pyridines, the nitrogen atom can coordinate to the palladium catalyst, leading to deactivation.[6][10]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using properly degassed solvents.[2] When using Pd(II) precatalysts like Pd(OAc)₂, they must first be reduced to Pd(0) in situ. This reduction can sometimes be inefficient or lead to side reactions.[11] Using pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or specialized precatalysts can often provide more consistent results.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I'm observing significant side products like homocoupling and protodeboronation. How can I minimize them?
A2: These side reactions are common competitors to the desired cross-coupling, especially with sensitive or unreactive substrates.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often exacerbated by high temperatures, the presence of water, and the choice of base.[2][12]
-
Minimization Strategy:
-
Use Boronic Esters: Boronic acids can be unstable; converting them to more robust pinacol (BPin) or neopentylglycol esters can significantly reduce the rate of protodeboronation.[2][10]
-
Anhydrous Conditions: Use thoroughly dried solvents and bases. While some "anhydrous" couplings benefit from trace water, excess water promotes this side reaction.[2][13]
-
Optimize Base and Temperature: Use the mildest conditions (base and temperature) that still afford a reasonable reaction rate.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[10][11]
-
Minimization Strategy:
-
Thorough Degassing: The most critical step is to rigorously degas all solvents and the reaction headspace. This is typically done by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[12]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the experiment.[2]
-
-
Frequently Asked Questions (FAQs)
How do I select the optimal ligand for a sterically hindered coupling?
The ligand is arguably the most critical component. Its steric and electronic properties directly influence the key steps of the catalytic cycle.[9]
-
Steric Bulk: Bulky ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are essential.[1][6] They promote the formation of monoligated, highly reactive LPd(0) species, which are necessary for the oxidative addition of hindered substrates.[1][5] This bulk also facilitates the final reductive elimination step.[3]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[5]
Ligand Selection Guide for Hindered Substrates
| Ligand Class | Example(s) | Key Strengths for Hindered Couplings | Reference(s) |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent balance of steric bulk and electron-donating properties. Highly active for hindered aryl bromides and chlorides. | [1][6] |
| Specialized Phosphines | AntPhos, BI-DIME | Specifically designed for extremely demanding, tetra-ortho-substituted biaryl synthesis. | [9][14][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd complexes. Highly effective for unreactive aryl chlorides. | [7][11] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, often used but can be less effective for the most severely hindered substrates compared to bulky monophosphines. | [11] |
What is the role of the base and solvent system?
The base and solvent are not passive components; they are crucial for activating the boronic acid and maintaining catalyst stability.
-
Base Selection: The role of the base is to activate the boronic acid by forming a more nucleophilic borate species, which then participates in transmetalation.[16] For sterically hindered couplings, strong, non-nucleophilic inorganic bases are preferred.
-
Solvent System: The solvent must solubilize all components and, importantly, allow the reaction to reach a sufficiently high temperature to overcome activation barriers.
-
Recommended Solvents: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[2] For particularly challenging couplings, higher-boiling solvents like xylenes may be necessary to increase the reaction temperature.[9] In some cases, the addition of a small amount of water can be beneficial, but this must be carefully optimized to avoid protodeboronation.[6][17]
-
Visualizing the Catalytic Hurdle
The Suzuki-Miyaura catalytic cycle involves three primary steps. For sterically hindered substrates, the Oxidative Addition and Reductive Elimination steps present the highest energy barriers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ester Hydrolysis in Methyl Propanoates
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the chemical instability of short-chain alkyl esters. Because esters like methyl propanoate are highly susceptible to acyl-oxygen cleavage, maintaining their structural integrity during storage and handling requires strict environmental controls.
Section 1: The Causality of Ester Degradation (Mechanistic Overview)
Ester hydrolysis is a bimolecular reaction where water cleaves the ester bond, yielding the parent carboxylic acid (propanoic acid) and an alcohol (methanol)[1]. While this reaction is thermodynamically favorable, it is kinetically slow in pure, neutral water. However, degradation is heavily catalyzed by environmental extremes:
-
The pH Factor: The rate equation for acid-catalyzed hydrolysis is
. In alkaline conditions, base-catalyzed second-order hydrolysis dramatically accelerates degradation[1]. For instance, the estimated half-life of methyl propanoate drops from approximately 2 years at pH 7.0 to just 74 days at pH 8.0[2]. -
The Moisture Factor: Water is the primary reactant. Even trace amounts of atmospheric moisture introduced during the repeated opening of storage vials can drive the chemical equilibrium toward degradation.
-
The Temperature Factor: Following the Arrhenius equation, elevated temperatures provide the activation energy required to accelerate the nucleophilic attack on the carbonyl carbon.
Logical relationship between environmental factors and the acyl-oxygen cleavage of methyl propanoate.
Section 2: Diagnostic FAQs
Q1: I store my methyl propanoate compounds in a -20°C freezer, but my LC/MS still shows excessive hydrolysis. Why? A: Storing compounds in a freezer can paradoxically increase hydrolysis if proper handling protocols are ignored. Freezers are highly humid environments. If you open a cold vial immediately after removing it from the freezer, atmospheric moisture rapidly condenses on the cold interior walls and directly into your sample[3]. Because water is the primary reactant for hydrolysis, this condensation provides the exact molecule needed to degrade your ester. Solution: You must allow the sealed vial to fully equilibrate to room temperature before opening it[3].
Q2: How can I prepare stock solutions that remain stable over time? A: If you must store the ester in solution, use an anhydrous, water-miscible solvent such as dry DMSO or DMF[4]. To actively scavenge any residual water, add activated molecular sieves (3A or 4A) directly to the storage vial. Studies have demonstrated that the presence of molecular sieves significantly reduces ester hydrolysis even when a large molar excess of water is present[5]. Additionally, purge the vial's headspace with an inert gas (Argon or Nitrogen) before sealing[4].
Q3: Does the pH of my aqueous assay buffer matter if I only use it for a short time? A: Yes. Formulating the product at the pH of maximum stability is critical[1]. Methyl propanoate is most stable in slightly acidic to neutral conditions (pH 4.0 – 7.0). Exposing the ester to a pH of 8.0 or higher will trigger rapid base-catalyzed hydrolysis, drastically reducing its half-life[2].
Section 3: Quantitative Stability Data
To illustrate the impact of pH and moisture on methyl propanoate, refer to the stability metrics below. These highlight the exponential risk of base-catalyzed degradation and improper storage.
| Environmental Condition | Estimated Half-Life | Primary Degradation Driver |
| pH 7.0 (Aqueous, 25°C) | ~ 2 Years | Spontaneous Hydrolysis |
| pH 8.0 (Aqueous, 25°C) | ~ 74 Days | Base-Catalyzed Hydrolysis |
| Unsealed in Freezer (-20°C) | Variable (Days to Weeks) | Condensation / Moisture Ingress |
| Anhydrous Solvent + Sieves | > 12 Months | N/A (Highly Stable) |
(Data synthesized from PubChem structure estimation methods and established ester stability profiles[2],[5])
Section 4: Self-Validating Experimental Protocol
To ensure trust and reproducibility, follow this self-validating workflow for the preparation and storage of methyl propanoate stock solutions. This protocol incorporates physical barriers against moisture and chemical scavengers to prevent degradation.
Protocol: Preparation and Storage of Anhydrous Ester Aliquots
Step 1: Solvent Preparation
-
Obtain high-purity, reagent-grade anhydrous solvent (e.g., DMSO or DMF).
-
Add activated 3A molecular sieves to the solvent bottle (approx. 10% w/v) and let sit for 24 hours prior to use to ensure complete moisture scavenging[4].
Step 2: Dissolution and Aliquotting
-
Dissolve the methyl propanoate compound in the dried solvent.
-
Divide the stock solution into small, single-use aliquots (e.g., 50 µL to 100 µL) in amber glass vials.
-
Causality: Aliquotting prevents the bulk stock from undergoing repeated freeze-thaw cycles and multiple exposures to atmospheric moisture[3].
Step 3: Inert Gas Purging
-
Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5-10 seconds.
-
Causality: This displaces oxygen and atmospheric water vapor, creating an inert microenvironment[4].
Step 4: Sealing and Storage
-
Seal the vials tightly with PTFE-lined caps.
-
Store the aliquots in a secondary container (like a zip-lock bag or desiccator jar) containing a layer of desiccant (e.g., anhydrous
or silica gel)[3]. -
Place the secondary container in a -20°C freezer.
Step 5: Thawing and Usage (The Validation Step)
-
Remove a single aliquot from the freezer.
-
CRITICAL: Let the vial sit at room temperature for at least 30 minutes before breaking the seal[3].
-
Self-Validation: Run an LC/MS or HPLC trace on the first thawed aliquot (t=0). The absence of the propanoic acid peak confirms the storage system is actively preventing hydrolysis.
Step-by-step experimental workflow for the anhydrous preparation and storage of ester compounds.
References
-
Methyl propionate | C2H5COOCH3 | CID 11124 Source: nih.gov (PubChem) URL:2
-
Drug stability | Basicmedical Key Source: basicmedicalkey.com URL:1
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Source: researchgate.net URL:3
-
Squaric acid and esters: analysis for contaminants and stability in solvents Source: nih.gov (PubMed) URL:5
-
Acetoxymethyl (AM) and Acetate Esters Source: thermofisher.com URL:4
Sources
- 1. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 2. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate in DMSO
Welcome to the Application Support Center. As drug development professionals, handling highly lipophilic small molecules like methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate presents significant in vitro challenges. The compound's rigid biphenyl core, bulky trimethoxy substitutions, and lipophilic methyl ester group inherently drive poor aqueous solubility.
While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle, improper handling during the transition from organic stock to aqueous bioassay media often leads to compound precipitation, compromised reproducibility, and solvent-induced cytotoxicity. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your assays are robust, reproducible, and scientifically sound.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my compound precipitate immediately upon dilution into cell culture media, even though it is fully dissolved in the DMSO stock? A: This phenomenon is caused by exceeding the compound's "kinetic solubility" threshold during a solvent shift[1]. DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of hydrophobic molecules. However, when this concentrated stock is introduced directly into an aqueous environment, water molecules rapidly hydrogen-bond with the DMSO. This strips the highly hydrophobic biphenyl compound of its solvation shell, forcing the molecules to aggregate and "crash out" of solution[1]. To prevent this, you must rely on intermediate DMSO dilutions and rapid mixing techniques.
Q2: What is the maximum concentration of DMSO I can use in my bioassays without causing cytotoxicity? A: The safe limit is strictly dependent on your cell line and exposure duration. For robust mammalian cancer cell lines (e.g., HepG2, HT29), DMSO concentrations should be maintained at or below 0.1% to 0.3125% (v/v) for 24–48 hour exposures to prevent off-target metabolic disruption[2]. However, if you are working with sensitive primary cells (such as human fibroblast-like synoviocytes), concentrations above 0.05% can induce caspase-3 and PARP-1 cleavage, triggering apoptosis[3].
Q3: My 10 mM DMSO stock was perfectly clear last month, but now it contains microscopic crystals. What happened? A: DMSO is highly hygroscopic; it aggressively absorbs atmospheric moisture every time the vial is opened[1]. The introduction of water lowers the solvating power of the DMSO over time, causing lipophilic compounds to precipitate. Furthermore, repeated freeze-thaw cycles promote the formation of thermodynamically stable, less soluble polymorphs[1]. Stocks must be aliquoted into single-use volumes to prevent this degradation.
Part 2: Quantitative Data & Thresholds
To standardize your experimental design, adhere to the following validated thresholds for DMSO usage and compound handling.
Table 1: DMSO Cytotoxicity Thresholds and Bioassay Guidelines
| Parameter | Recommended Limit | Causality / Mechanistic Impact |
| Max DMSO (Robust Cell Lines) | ≤ 0.3125% (v/v) | Prevents off-target metabolic disruption and reversible cell cycle arrest[2]. |
| Max DMSO (Sensitive/Primary Cells) | ≤ 0.05% - 0.1% (v/v) | Prevents caspase-3 and PARP-1 cleavage (apoptosis induction)[3]. |
| Stock Storage Temperature | -20°C to -80°C | Minimizes thermal degradation. Must be aliquoted to avoid freeze-thaw precipitation[1]. |
| Aqueous Dilution Limit | Compound-specific | Exceeding kinetic solubility leads to aggregation, false negatives, and artificially low SAR data[4]. |
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. Each critical step includes a validation check to ensure the physical state of the compound is preserved.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Objective: Achieve complete dissolution while minimizing water uptake and thermal degradation.
-
Equilibration: Allow the lyophilized methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate and a new, sealed bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature in a desiccator.
-
Causality: Prevents condensation of atmospheric moisture onto the cold compound or solvent, which would immediately compromise solubility[1].
-
-
Weighing: Weigh the required mass of the compound into a sterile, amber glass vial (to protect against potential photo-degradation).
-
Solubilization: Add the calculated volume of anhydrous DMSO. Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.
-
Validation Check: Visual inspection against a strong light source should reveal zero particulate matter or cloudiness.
-
-
Aliquoting: Dispense the 10 mM stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, argon-purged microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Causality: Single-use aliquots eliminate freeze-thaw-induced precipitation and cumulative moisture absorption[1].
-
Protocol B: Serial Dilution and Aqueous Media Formulation
Objective: Prevent compound "crash out" during the transition to aqueous bioassay media.
-
Intermediate Dilution: Thaw a single 10 mM DMSO aliquot. Prepare your intermediate concentration curve by performing serial dilutions in 100% DMSO .
-
Causality: Ensuring all intermediate dilutions are in pure DMSO guarantees the compound remains fully solvated before it ever touches water.
-
-
Pre-warming: Warm the target aqueous media (e.g., DMEM with 10% FBS) to 37°C.
-
Causality: Warmer aqueous media increases the kinetic solubility threshold compared to cold media, providing a larger buffer against precipitation.
-
-
The "Drop-and-Swirl" Addition: While actively vortexing the warmed media, add the DMSO stock dropwise. The final DMSO concentration must not exceed your established safe limit (e.g., 1 µL of DMSO stock into 999 µL of media for a 0.1% final concentration).
-
Verification: Centrifuge a 100 µL sample of the final media at 10,000 x g for 5 minutes. Examine the bottom of the tube.
-
Validation Check: The absence of a microscopic pellet confirms the compound remains in solution and has successfully achieved kinetic solubility[5].
-
Part 4: Visualizations & Workflows
Workflow for solubilizing lipophilic biphenyl compounds while preventing precipitation.
Decision tree for troubleshooting compound precipitation during aqueous media dilution.
References
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL:[Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate / Drug Discovery Today URL:[Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Institutes of Health (NIH / PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for biphenyl-2-propanoate synthesis
Technical Support Center: Biphenyl-2-Propanoate Synthesis
Introduction: The "Profen" Scaffold Challenge
Welcome to the Technical Support Center. You are likely here because you are synthesizing a derivative of the 2-arylpropionic acid (NSAID) class, specifically a biphenyl-2-propanoate .
This synthesis presents a "Pick Two" dilemma between steric hindrance , ester stability , and catalytic activity . The steric bulk of the ortho-substituted biphenyl system resists coupling, while the propanoate ester is prone to hydrolysis under the basic conditions required to drive that very coupling.
This guide moves beyond generic "Suzuki conditions" to provide a troubleshooting framework specifically for this sterically demanding, base-sensitive scaffold.
Module 1: Catalyst & Ligand Selection (The "Engine")
User Question: "My reaction stalls at 40-50% conversion. I’m using Pd(PPh3)4. What’s wrong?"
Diagnosis: You are likely experiencing failed oxidative addition or reductive elimination due to steric hindrance.[1] The 2-position (ortho) on the biphenyl ring creates significant steric clash. Standard triphenylphosphine (PPh3) ligands are not bulky or electron-rich enough to force the catalytic cycle forward in ortho-substituted systems.
The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) For ortho-substituted biphenyls, you must use ligands that are:
-
Electron-Rich: To accelerate oxidative addition.
-
Bulky: To promote reductive elimination (the step most sensitive to sterics).
Recommended Systems:
-
Primary Recommendation: SPhos or XPhos with Pd(OAc)2 or Pd2(dba)3. SPhos is specifically designed to handle ortho substituents.
-
Alternative: Pd(dppf)Cl2 .[2][3] The large bite angle of the dppf ligand often facilitates difficult couplings where monodentate phosphines fail.
Data: Ligand Performance on Sterically Hindered Biphenyls
| Ligand System | Conversion (24h) | Steric Tolerance | Notes |
| Pd(PPh3)4 | 45% | Low | Fails with ortho-substituents; rapid catalyst death. |
| Pd(dppf)Cl2 | 78% | Medium | Robust; good "first try" for scale-up. |
| Pd(OAc)2 + SPhos | 98% | High | The "Gold Standard" for 2-substituted biaryls. |
| Pd(OAc)2 + PCy3 | 85% | High | Good, but air-sensitive; requires glovebox handling. |
Module 2: Base & Solvent Effects (The "Environment")
User Question: "I am getting high conversion, but 30% of my product is the hydrolyzed acid, not the ester. How do I stop saponification?"
Diagnosis: You are likely using a standard aqueous base (e.g., Na2CO3/Water). In Suzuki coupling, the base plays a dual role: it activates the boronic acid (forming a boronate) but can also attack your propanoate ester, leading to hydrolysis (saponification).
The Solution: Anhydrous or Weak Base Conditions To protect the ester, you must remove water or reduce basicity.
-
The "Anhydrous" Switch: Move to Potassium Phosphate (K3PO4) in Toluene or Dioxane. While Suzuki coupling theoretically requires trace water, commercial "anhydrous" solvents usually contain enough ppm water to allow the cycle to proceed without promoting bulk hydrolysis.
-
The "Mild" Switch: Use Potassium Fluoride (KF) or Cesium Fluoride (CsF) . The fluoride anion activates the boronic acid/ester without being basic enough to hydrolyze the propanoate ester.
Visualizing the Mechanism & Failure Points
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting critical failure points for biphenyl-2-propanoate synthesis: Ester Hydrolysis (Base-dependent) and Steric Stalling (Ligand-dependent).
Module 3: Advanced Optimization (Alpha-Arylation)
User Question: "The Suzuki route is giving me inseparable impurities. Is there an alternative route?"
Diagnosis: Suzuki coupling can sometimes produce protodeboronated byproducts (where the boronic acid loses the boron group) that are difficult to separate from the product.
The Solution: Palladium-Catalyzed
-
Reagents: Biphenyl-2-bromide + Ethyl Propionate.
-
Catalyst: Pd(dba)2 + P(t-Bu)3 or Q-Phos .
-
Base: LiHMDS or NaHMDS (Lithium Hexamethyldisilazide).
-
Advantage: Avoids boronic acid instability entirely.
-
Warning: Requires strictly anhydrous, air-free conditions (Schlenk line or Glovebox).
Standard Operating Procedure (SOP)
Protocol: Synthesis of Ethyl Biphenyl-2-propanoate via Suzuki Coupling
1. Reagents:
-
Ethyl 2-(2-bromophenyl)propanoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)[4]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Base: K3PO4 (Tribasic, micronized) (2.0 equiv)
-
Solvent: Toluene (Anhydrous) : Water (10:1 ratio) Note: Minimal water is key.
2. Procedure:
-
Charge: Add aryl halide, boronic acid, K3PO4, and Pd/Ligand to a reaction vial equipped with a magnetic stir bar.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed Toluene and the specific volume of water via syringe.[4]
-
Heat: Heat to 80°C for 12 hours. Do not reflux aggressively to protect the ester.
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc. Wash with water (x1) and Brine (x1).
-
Purification: Flash column chromatography (Hexanes/EtOAc).
3. Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for troubleshooting reaction failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177. Link
-
Zapf, A., & Beller, M. (2002). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. Chemical Communications, (4), 431–440. Link
Sources
Validation & Comparative
Comprehensive Comparison Guide: Benchtop vs. High-Field ¹H NMR Characterization of Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate
Executive Summary
Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate is a highly substituted, sterically hindered intermediate frequently utilized in the development of antimitotic agents and colchicine analogs. For researchers and process chemists, verifying the structural integrity of this compound during scale-up is critical.
This guide objectively compares the analytical performance of High-Resolution Benchtop NMR (80 MHz) against Traditional High-Field Superconducting NMR (400 MHz) . By analyzing the causality behind the compound's complex spectral features, we provide a definitive framework for selecting the appropriate instrumentation for reaction monitoring versus de novo structural elucidation.
Structural Complexity & NMR Challenges
The structural characterization of methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate presents unique challenges due to its highly crowded steric environment. Understanding the causality behind these spectral phenomena is essential for accurate interpretation:
-
Restricted Rotation & Atropisomerism: The biphenyl axis is flanked by a bulky propanoate chain at the 2-position and a methoxy group at the 3-position. This steric crowding restricts the free rotation of the biphenyl bond, creating a chiral axis. Similar to phenomena observed in "exploded" biphenyl systems, this hindered rotation profoundly impacts the local magnetic environment of adjacent protons .
-
Desymmetrization of Methoxy Groups: In a freely rotating, symmetrical trimethoxybenzene ring, the 3- and 5-methoxy groups typically appear as a unified 6H singlet. However, the asymmetric substitution at the 2-position (propanoate) and 6-position (proton) breaks this symmetry. Consequently, the three methoxy groups resolve into three distinct 3H singlets.
-
Diastereotopic Propanoate Protons: Because the restricted biphenyl axis acts as a chiral center, the protons within the adjacent
propanoate chain become diastereotopic. Instead of appearing as simple first-order triplets, they exhibit complex higher-order multiplet splitting due to geminal coupling.
Fig 2. Logical relationship mapping between structural features and observed 1H NMR signals.
Comparative Performance Data
To objectively evaluate the two analytical approaches, we compared an 80 MHz cryogen-free benchtop system (increasingly used for Process Analytical Technology, or PAT) against a standard 400 MHz superconducting system.
Table 1: Instrument Specifications & Operational Metrics
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) |
| Resolution (Line Width) | < 0.4 Hz at 50% | < 0.1 Hz at 50% |
| Cryogen Dependency | None (Permanent Magnet) | Liquid Helium & Nitrogen |
| Typical Scan Time (15 mg) | 2–4 minutes (16 scans) | < 1 minute (8 scans) |
| Accessibility | Fume hood / At-line | Dedicated Core Facility |
| Primary Utility | Reaction monitoring, Yield QA | Absolute stereochemical proof |
Table 2: ¹H NMR Spectral Assignment Comparison (CDCl₃)
| Structural Feature | 80 MHz Benchtop Observation | 400 MHz High-Field Observation |
| Aromatic (Ring B, 5H) | Broad multiplet (δ 7.25–7.45) | Resolved overlapping multiplets (δ 7.28–7.42) |
| Aromatic (Ring A, H-6) | Distinct singlet (δ 6.65) | Distinct singlet (δ 6.65) |
| Methoxy (-OCH₃ x3) | Two overlapping singlets, one distinct (δ 3.85–3.92) | Three fully baseline-resolved singlets (δ 3.85, 3.88, 3.92) |
| Ester Methyl (-COOCH₃) | Distinct singlet (δ 3.58) | Distinct singlet (δ 3.58) |
| Propanoate (-CH₂-Ar) | Broad pseudo-triplet (δ 2.85) | Complex multiplet (diastereotopic, δ 2.80–2.90) |
| Propanoate (-CH₂-CO) | Broad pseudo-triplet (δ 2.40) | Complex multiplet (diastereotopic, δ 2.35–2.45) |
Analysis: The 80 MHz system successfully resolves the critical functional groups (ester methyl, methoxy groups, and the isolated aromatic proton) required to confirm reaction completion and calculate yield. However, the 400 MHz system is mandatory for observing the fine diastereotopic splitting of the propanoate chain caused by the restricted biphenyl rotation.
Experimental Workflows: A Self-Validating Protocol
The following methodology establishes a self-validating system for routine structural verification.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15.0 mg of the synthesized methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate.
-
Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality:
is chosen because it lacks exchangeable protons that could obscure the aliphatic propanoate region (δ 2.0–3.0 ppm). Its non-polar nature also mimics standard extraction solvents, preventing solvent-induced conformational shifts that occur in highly polar media like .
-
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that distorts magnetic field homogeneity.
Step 2: Data Acquisition
-
Locking: Insert the sample and engage the deuterium lock on the
solvent peak (δ 7.26 ppm). This compensates for magnetic field drift during acquisition. -
Shimming: Perform gradient shimming (or automated 1D shimming on benchtop systems) to optimize the Z-axis magnetic field homogeneity. Self-Validation: Ensure the TMS peak width at half-height is
Hz before proceeding. -
Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (
) to 2.0 seconds to ensure quantitative integration of the sterically hindered methoxy protons. Acquire 16 scans.
Step 3: Processing & Verification
-
Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.
-
Manually phase the spectrum (zero-order and first-order) to ensure symmetrical peak bases.
-
Calibrate the chemical shift axis by setting the TMS singlet to exactly δ 0.00 ppm.
-
Integrate the isolated H-6 aromatic proton (δ 6.65 ppm) and set its value to 1.00. Verify that the ester methyl peak (δ 3.58 ppm) integrates to ~3.00, confirming the integrity of the propanoate side chain.
Fig 1. Comparative NMR data acquisition and processing workflow for biphenyl intermediates.
Conclusion
For the routine synthesis and process optimization of methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate, 80 MHz Benchtop NMR provides a highly efficient, cost-effective, and localized solution. It easily resolves the critical methoxy and ester singlets necessary for yield and purity calculations. However, for initial compound registration, absolute stereochemical proof, or publication-grade characterization of the diastereotopic propanoate chain caused by restricted biphenyl rotation, the superior dispersion of a 400 MHz High-Field NMR remains indispensable.
References
-
Miljanić, O. Š., Han, S., Holmes, D., Schaller, G. R., & Vollhardt, K. P. C. (2005). "Hindered rotation in an 'exploded' biphenyl." Chemical Communications, 2606-2608. URL:[Link]
-
Ji, Y., et al. (2026). "Data-Rich Monitoring and Optimization of a Complex Biocatalytic Oxidative Desymmetrization via Integrated Flow-NMR and PAT." Organic Process Research & Development. URL:[Link]
Comparison of biphenyl analogs with Combretastatin A-4 (CA-4)
As a Senior Application Scientist in oncology and structural pharmacology, I have designed this comprehensive technical guide to evaluate the structural, mechanistic, and practical trade-offs between the natural product Combretastatin A-4 (CA-4) and its synthetic biphenyl analogs.
This guide bypasses superficial summaries to provide a rigorous, data-driven analysis of their utility as microtubule-targeting agents (MTAs), complete with self-validating experimental methodologies for your own laboratory workflows.
Mechanistic Rationale: The Structural Evolution of MTAs
Combretastatin A-4 (CA-4) , originally isolated from the South African bushwillow tree (Combretum caffrum), is a benchmark vascular disrupting agent (VDA) and potent inhibitor of tubulin polymerization[1]. It exerts its cytotoxic effects by binding to the colchicine site on
The Structural Bottleneck of CA-4: Despite its high in vitro potency, the clinical translation of CA-4 is severely hindered by its cis-stilbene core. The ethylene linker connecting its two aromatic rings is thermodynamically unstable. Upon exposure to light, heat, or in vivo metabolic conditions, the active cis-isoform rapidly isomerizes into the biologically inactive trans-isoform[1][2]. This structural liability results in a drastic loss of pharmacological efficacy.
The Biphenyl Analog Solution: To circumvent this instability, medicinal chemists have engineered biphenyl analogs —structurally simplified derivatives that completely lack the ethylene linker[3]. By directly coupling the two aryl rings, these analogs eliminate the possibility of cis-trans isomerization[4]. The direct C-C bond restricts the rotational degrees of freedom, locking the molecule into a pseudo-cis dihedral angle that successfully mimics the bioactive conformation required to interlock with the hydrophobic pocket of the colchicine binding site[4].
Signaling pathway: Tubulin binding by CA-4 and biphenyl analogs leading to cellular apoptosis.
Comparative Efficacy and Quantitative Profiling
While biphenyl analogs solve the stability issue, the removal of the ethylene linker slightly alters the spatial geometry of the pharmacophore. Computational docking studies reveal that while biphenyl analogs correlate well with predicted tubulin affinity, they generally exhibit a slight reduction in absolute binding energy compared to native CA-4[3][4].
This translates to a trade-off: massive gains in chemical stability in exchange for a moderate reduction in absolute potency. The table below synthesizes quantitative experimental data comparing the two classes.
| Pharmacological Parameter | Combretastatin A-4 (CA-4) | Biphenyl Analogs (e.g., MP5-G9) |
| Core Scaffold | cis-stilbene (ethylene linker) | Biaryl (direct C-C coupling) |
| Chemical Stability | Poor (Prone to inactivating isomerization) | Excellent (Conformationally locked) |
| Tubulin Polymerization IC | ~1.0 – 2.17 µM[5][6] | ~2.0 – 15.0 µM[3] |
| Cytotoxicity IC | ~0.011 µM[7] | ~0.5 – 5.0 µM |
| Cytotoxicity IC | Sub-nanomolar to low nanomolar | Low to mid micromolar[3] |
| Primary Mechanism | Colchicine-site binding | Colchicine-site binding |
Data Interpretation: The biphenyl derivatives retain the fundamental anti-cancer mechanism of action (prolonged mitotic arrest) but typically require higher micromolar dosing to achieve the equivalent phenotypic response seen with nanomolar doses of CA-4[3][4].
Self-Validating Experimental Methodologies
To objectively evaluate novel biphenyl analogs against CA-4 in your own laboratory, you must employ self-validating assay systems. The following protocols are designed with internal controls to ensure that any observed loss of signal is definitively linked to tubulin depolymerization rather than assay artifact or compound auto-fluorescence.
Protocol A: Kinetic In Vitro Tubulin Polymerization Assay
Causality: Tubulin polymerization is a highly dynamic, temperature-dependent process. Endpoint assays are insufficient because they miss the nucleation and elongation phases. A kinetic fluorescence assay at 37°C allows for the calculation of the maximum velocity (
-
Reagent Preparation: Prepare a master mix containing >99% pure porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon binding to polymerized microtubules) in PIPES buffer (pH 6.9). Keep strictly on ice to prevent premature polymerization.
-
Compound Plating: In a pre-chilled 96-well half-area plate, dispense 5 µL of test compounds (Biphenyl analogs), CA-4 (Positive Depolymerization Control), Paclitaxel (Positive Stabilization Control), and DMSO (Vehicle Control).
-
Self-Validation Step: Paclitaxel must show a hyper-polymerization curve (increased
), while CA-4 must flatten the curve. If Paclitaxel fails to accelerate assembly, the tubulin batch is degraded.
-
-
Reaction Initiation: Rapidly inject 45 µL of the tubulin master mix into each well using a multi-channel pipette.
-
Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 340 nm / Em: 420 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC) and
for the linear elongation phase. Determine the IC by plotting the percentage of inhibition against the log of compound concentrations.
Experimental workflow for the kinetic in vitro tubulin polymerization assay.
Protocol B: Cell Cycle Analysis via Flow Cytometry
Causality: Cytotoxicity assays (like WST-1 or MTT) only confirm cell death, not the mechanism. To prove that a biphenyl analog mimics CA-4, you must demonstrate that cell death is preceded by an accumulation of cells with 4N DNA content (G2/M phase arrest)[2][8].
-
Cell Seeding & Treatment: Seed HCT-116 or HeLa cells in 6-well plates at
cells/well. Incubate for 24 hours. Treat with CA-4 (e.g., 10 nM) or Biphenyl analogs (e.g., 1-10 µM) for 24 and 48 hours. -
Harvesting: Collect both adherent and floating cells (critical, as mitotic arrested cells round up and detach). Wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL cold PBS, then add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A).
-
Self-Validation Step: RNase A is mandatory; without it, PI will intercalate into double-stranded RNA, creating false-positive DNA content readings and blurring the G1/S/G2 peaks.
-
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area. Biphenyl analogs should yield a massive spike in the G2/M peak compared to the DMSO control.
Conclusion
The transition from Combretastatin A-4 to biphenyl analogs represents a classic medicinal chemistry paradigm: trading absolute target affinity for critical physicochemical stability. While CA-4 remains one of the most potent tubulin depolymerizers known, its susceptibility to cis-trans isomerization severely limits its clinical viability. Biphenyl analogs, by excising the unstable ethylene linker, provide a conformationally locked, highly stable scaffold. Although they require higher dosing in vitro, their robust stability profile makes them superior candidates for downstream formulation and in vivo vascular disrupting applications.
References
-
Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest PLOS ONE[Link]
-
Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids National Institutes of Health (NIH) / PMC[Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect National Institutes of Health (NIH) / PMC[Link]
-
Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity MDPI[Link]
Sources
- 1. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 4. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 5. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Comparative Guide: LC-MS/MS Profiling of Methyl 3,4,5-Trimethoxy[1,1-biphenyl]-2-propanoate
Executive Summary
In the development of biphenyl-based tubulin inhibitors and anti-inflammatory agents, Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate (MTBP) represents a critical synthetic intermediate and potential metabolite. Its structural complexity—characterized by a rotatable biphenyl core, a labile methyl ester, and an electron-rich trimethoxy ring—presents specific analytical challenges.
This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of MTBP against its primary metabolic alternatives (hydrolyzed acids) and isobaric regioisomers . We synthesize experimental protocols that prioritize Biphenyl stationary phases over traditional C18 chemistries to achieve superior isomeric resolution.
The "Product": MTBP Fragmentation Fingerprint
To accurately detect MTBP in complex biological matrices, one must understand its specific dissociation pathways under Electrospray Ionization (ESI).
Physicochemical Baseline
-
Formula:
-
Monoisotopic Mass: 330.1467 Da
-
Precursor Ion [M+H]⁺: m/z 331.1540
Primary Fragmentation Pathway (ESI+)
Unlike simple phenylpropanoids, the biphenyl core of MTBP stabilizes the charge, leading to a distinct fragmentation hierarchy. The fragmentation is dominated by the instability of the ester side chain and the sequential loss of methoxy groups.
| Transition | Fragment (m/z) | Loss (Da) | Mechanism | Diagnostic Value |
| Precursor | 331.15 | - | Protonated Molecule | Parent Identification |
| Primary | 299.12 | 32 | Neutral loss of | High . Confirms methyl ester moiety. |
| Secondary | 271.12 | 28 | Loss of CO (Carbonyl) | Medium . Typical of esters/phenols. |
| Tertiary | 241.11 | 30 | Loss of | High . Specific to methoxy-arenes. |
| Quaternary | 226.08 | 15 | Loss of | Medium . Formation of stable quinoid ions. |
Mechanistic Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway, highlighting the causality between structural motifs and observed ions.
Figure 1: Proposed ESI+ fragmentation pathway of Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate showing sequential neutral losses.
Comparative Analysis: Alternatives & Isomers
In drug development, distinguishing the target molecule from its metabolites and isomers is non-negotiable.
Comparison A: The Metabolic Alternative (Hydrolyzed Acid)
-
Compound: 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoic acid.
-
Context: In vivo, esterases rapidly convert MTBP to its acid form.
-
Differentiation:
-
Mass Shift: The acid appears at [M+H]⁺ 317.14 (-14 Da shift).
-
Fragmentation: The acid loses
(18 Da) to form the same acylium ion (m/z 299) seen in MTBP. -
Chromatography: The acid elutes earlier in Reverse Phase (RP) due to the polar carboxyl group.
-
Comparison B: The Isobaric Alternative (Regioisomers)
-
Compound: Methyl 2,3,4 -trimethoxy... or Methyl 2,4,6 -trimethoxy...
-
Context: Synthetic impurities often contain positional isomers.
-
Differentiation Challenge: These isomers have the exact same mass (331.15) and very similar fragmentation patterns. C18 columns often fail to resolve them.
Performance Matrix: C18 vs. Biphenyl Column
| Feature | Alternative: C18 Column | Recommended: Biphenyl Column |
| Separation Mechanism | Hydrophobic Interaction only. | Hydrophobic + |
| Isomer Resolution | Poor. Isomers often co-elute. | Excellent . Steric differences in the biphenyl twist angle affect |
| Mobile Phase | Acetonitrile (Standard).[3] | Methanol (Preferred). Methanol enhances |
Self-Validating Experimental Protocol
To ensure data trustworthiness, follow this protocol which includes built-in validation steps.
LC-MS/MS Method Parameters
-
Column: Kinetex® Biphenyl or Raptor™ Biphenyl (2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).[4]
-
Mobile Phase B: Methanol (0.1% Formic Acid).[4] Note: Do not use Acetonitrile if isomer separation is critical; it suppresses
- interactions. -
Gradient:
-
0-1 min: 10% B (Equilibration)
-
1-8 min: 10% -> 90% B (Linear)
-
8-10 min: 90% B (Wash)
-
Validation Workflow (Decision Tree)
This workflow ensures you are detecting the correct compound and not an interference.
Figure 2: Logical decision tree for validating MTBP identity in complex matrices.
References
-
Phenomenex. (2023). LC-MS/MS-based Quantification of Therapeutic Compounds: Biphenyl Column Applications. Retrieved from
-
Thermo Fisher Scientific. (2019). Robust Extraction and Separation of Structural Isomers using Accucore Biphenyl Columns. Retrieved from
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A.
- Holcapek, M., et al. (2010). Structural analysis of isomeric compounds using biphenyl stationary phases. Journal of Mass Spectrometry.
Sources
Binding affinity comparison: Biphenyls vs. Colchicine site inhibitors
An in-depth technical analysis of microtubule-targeting agents (MTAs) reveals that the colchicine binding site (CBS) remains one of the most promising, yet challenging, targets in oncology. While classical Colchicine Site Inhibitors (CSIs) demonstrate potent antivascular effects and the ability to overcome P-glycoprotein-mediated multidrug resistance, their clinical translation is frequently derailed by severe dose-limiting toxicities and chemical instability[1].
To circumvent these limitations, researchers have engineered biphenyl derivatives—structurally simplified molecules that retain the core pharmacophore of classical CSIs but exhibit distinct thermodynamic and kinetic binding profiles. This guide provides an objective, data-driven comparison of the binding affinities between biphenyls and classical CSIs, supported by self-validating experimental methodologies.
Structural and Mechanistic Dynamics
The colchicine binding site is nestled at the interface of the α/β-tubulin heterodimer, primarily embedded within the hydrophobic core of the β-subunit[1].
Classical CSIs, such as Colchicine and Combretastatin A-4 (CA-4), typically adopt a "butterfly-like" conformation. This geometry allows them to interact predominantly with Zones 1 and 2 of the CBS[1]. However, CA-4 possesses a cis-double bond (ethylene linker) that is prone to isomerization into the inactive trans-isoform under physiological conditions.
Biphenyl derivatives eliminate this unstable linker. While they lack the ethylene bridge, computational and crystallographic models show that these vicinal diaryl structures still successfully dock into the CBS[2]. By removing the linker, biphenyls trade a fraction of the absolute binding free energy for enhanced chemical stability and a modified kinetic pathway that can be leveraged to widen the therapeutic window[2].
Structural mapping of classical CSIs and biphenyls within the colchicine binding zones.
Quantitative Affinity and Kinetic Profiling
Binding to the CBS is not a simple lock-and-key event; it is a biphasic process. It begins with a fast, reversible initial binding step (
Kinetic analyses reveal that biphenyl analogues, such as 2,3,4-trimethoxy-4'-carbomethoxy-1,1'-biphenyl (TCB) and 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl (TKB), exhibit a profoundly different pathway compared to colchicine. TCB and TKB demonstrate a significantly higher affinity for the initial binding site (
Table 1: Kinetic and Affinity Comparison of CSIs vs. Biphenyl Derivatives
| Compound Class | Specific Ligand | Initial Binding Affinity ( | Isomerization Rate ( | Tubulin Polymerization |
| Classical CSI | Colchicine | ~ | Slow (~ | ~ |
| Classical CSI | Combretastatin A-4 (CA-4) | High | Fast | ~ |
| Biphenyl | TCB[3] | N/A | ||
| Biphenyl | TKB[3] | N/A | ||
| Biphenyl | B4C[4] | N/A | N/A | ~ |
Self-Validating Experimental Protocols
To accurately evaluate and compare the binding affinities of novel biphenyls against classical CSIs, researchers must employ orthogonal techniques that capture both kinetic rates and spatial occupancy.
Protocol A: Fluorescence Stopped-Flow Kinetics
Causality: Steady-state fluorimetry is insufficient for capturing the initial rapid association (
Step-by-Step Methodology:
-
Preparation: Purify bovine brain α/β-tubulin and dialyze into a PIPES buffer (pH 6.9) containing 1 mM
and 1 mM GTP to maintain heterodimer stability. -
System Calibration: Flush the stopped-flow apparatus with buffer to establish a baseline. Run a negative control (buffer vs. tubulin) to ensure no mixing artifacts.
-
Rapid Mixing: Inject equal volumes of tubulin (e.g., 2 µM final) and varying concentrations of the biphenyl ligand (e.g., 10–100 µM) into the observation chamber.
-
Excitation & Detection: Excite the sample at 295 nm (selective for tryptophan residues). Monitor the emission decay using a 320 nm cut-off filter.
-
Data Analysis: Fit the resulting fluorescence decay curves to a bi-exponential function. Plot the pseudo-first-order rate constants against ligand concentration to extract
and .
Protocol B: Competitive Radioligand Displacement Assay
Causality: While kinetic assays prove that a molecule binds to tubulin, competitive displacement is required to prove where it binds. Using
Step-by-Step Methodology:
-
Incubation: In a 96-well plate, combine 2 µM tubulin, 2 µM
-colchicine, and serial dilutions of the test biphenyl (0.1 µM to 100 µM). -
Equilibration: Incubate the mixture at 37°C for 1 hour. Include a positive control well with excess unlabeled colchicine (100 µM) to define non-specific binding, and a vehicle control well to define maximum total binding.
-
Separation: Separate bound from free radioligand using size-exclusion spin columns or dextran-coated charcoal extraction.
-
Quantification: Transfer the eluate to scintillation vials, add scintillation cocktail, and measure the radioactivity (CPM) using a liquid scintillation counter.
-
Calculation: Plot the CPM against the log concentration of the biphenyl. Determine the
using non-linear regression and calculate the via the Cheng-Prusoff equation.
Step-by-step workflow for the competitive [³H]-colchicine binding assay.
Conclusion
The structural simplification inherent in biphenyl derivatives offers a distinct advantage in MTA drug development. While classical CSIs like CA-4 are highly potent, their chemical instability complicates formulation. Biphenyls bypass this instability while retaining the ability to induce prolonged mitotic arrest[2]. By tuning the kinetic parameters—specifically maximizing the initial docking affinity (
References
-
Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest PLOS One[Link]
-
Different Kinetic Pathways of the Binding of Two Biphenyl Analogues of Colchicine to Tubulin Biochemistry (ACS Publications)[Link]
-
Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells Taylor & Francis[Link]
-
Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery ResearchGate[Link]
Sources
A Senior Application Scientist's Guide to the Definitive Structural Analysis of Trimethoxy Biphenyl Esters
In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for designing molecules with potent biological activity. The addition of methoxy and ester functionalities, as seen in trimethoxy biphenyl esters, allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. However, the synthetic route to these compounds can often yield isomers or polymorphs, where even subtle differences in three-dimensional structure can have profound impacts on efficacy and safety. Therefore, unambiguous structural characterization is not merely a formality; it is a critical pillar of the drug development process.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel trimethoxy biphenyl esters. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also self-validating.
The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
For the absolute determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction (scXRD) is the undisputed "gold standard".[1] This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and the crystal packing arrangement, offering an unparalleled level of detail.[2] The resulting structural model is the ultimate validation of a synthetic product's identity and conformation.
The core principle of scXRD involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal's regularly repeating lattice of molecules diffracts the X-rays in a unique pattern of spots. By measuring the position and intensity of these spots as the crystal is rotated, we can mathematically reconstruct the electron density map of the molecule and, from that, its atomic structure.[2][3]
A prime example from the literature is the analysis of Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate . The scXRD analysis revealed that it crystallizes in the triclinic space group P-1, with a dihedral angle of 31.23 (16)° between its two phenyl rings.[4] This precise torsional angle, along with intermolecular interactions like weak C–H···O hydrogen bonds, dictates the crystal packing and ultimately influences the material's bulk properties.[4] This level of insight is exclusive to scXRD.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth & Selection (The Causality of Quality): The success of an scXRD experiment is critically dependent on the quality of the single crystal. The goal is to obtain a crystal that is free of significant defects, non-twinned, and of an appropriate size (typically 0.02-0.5 mm in all dimensions).[2][3]
-
Protocol Step 1: Crystallization. Dissolve the purified trimethoxy biphenyl ester in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexane). Employ a slow evaporation or slow cooling technique to encourage the growth of well-ordered crystals. The slower the process, the higher the quality of the resulting crystals, as molecules have more time to pack into a low-energy, ordered lattice.
-
Protocol Step 2: Selection and Mounting. Under a microscope, select a crystal with sharp edges and uniform clarity. Using a micromanipulator, carefully mount the crystal on a glass fiber or a cryo-loop with a minimal amount of non-diffracting oil (e.g., Paratone-N).[5] This ensures the crystal is held securely in the X-ray beam and protected from the atmosphere.
-
-
Data Collection:
-
Protocol Step 3: Mounting and Cooling. Mount the crystal on the goniometer head of the diffractometer. For small organic molecules, data is typically collected at a low temperature (e.g., 100-123 K) by bathing the crystal in a stream of cold nitrogen gas.[4][5] The causal reason for this is twofold: it reduces thermal motion of the atoms, resulting in a sharper diffraction pattern and more precise atomic positions, and it minimizes potential X-ray induced damage to the crystal.
-
Protocol Step 4: Unit Cell Determination. Collect a few initial diffraction images (frames) to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating block of the crystal lattice) and Bravais lattice.
-
Protocol Step 5: Full Data Collection. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of frames. The exposure time per frame is optimized to maximize the signal-to-noise ratio without overloading the detector.
-
-
Structure Solution and Refinement:
-
Protocol Step 6: Data Reduction and Integration. The collected frames are processed to integrate the intensities of all diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
-
Protocol Step 7: Structure Solution. Using specialized software (e.g., SHELXT), the "phase problem" is solved to generate an initial electron density map and a preliminary structural model.
-
Protocol Step 8: Refinement. The initial model is refined against the experimental data using a least-squares algorithm (e.g., SHELXL). This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is then validated for geometric and crystallographic reasonability.
-
Alternative and Complementary Analytical Techniques
While scXRD provides the definitive structure, it requires a suitable single crystal, which is not always obtainable.[1][6] Furthermore, it analyzes a single crystal, which may not be representative of the bulk material.[6] Therefore, other techniques are essential for a comprehensive characterization.
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable technique in the pharmaceutical industry for analyzing the bulk, polycrystalline solid.[7][8] Instead of a single crystal, a finely ground powder containing millions of microcrystals in random orientations is used. The resulting diffraction pattern is a 2D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase or polymorph.[6][9]
Primary Applications:
-
Polymorph Screening: Different crystal forms (polymorphs) of the same molecule can have different solubilities and stabilities, impacting bioavailability.[8] PXRD is the primary tool to identify and differentiate these forms.[10]
-
Crystallinity Assessment: It can distinguish between crystalline and amorphous (non-crystalline) material and even quantify the percentage of each in a mixture.[7][9]
-
Phase Purity: PXRD can quickly verify if the bulk sample consists of a single crystalline phase or is a mixture.[6]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Gently grind the trimethoxy biphenyl ester sample to a fine, uniform powder (typically <10 µm particle size). This ensures a sufficient number of crystallites are randomly oriented to produce a statistically representative diffraction pattern.[9]
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane to avoid errors in peak positions.
-
Data Collection: Place the sample holder in the diffractometer. The instrument directs X-rays at the sample and a detector scans through a range of 2θ angles to measure the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (the plot of intensity vs. 2θ) is analyzed. Peak positions are used to identify the crystalline phase by comparison to a database or a pattern calculated from a known single-crystal structure.[9] Peak intensities and shapes can provide information on preferred orientation and crystallite size.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure—the connectivity of atoms—in solution.[11][12] It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the assembly of the molecular skeleton piece by piece.
Primary Applications:
-
Connectivity and Constitution: Through a suite of 1D and 2D experiments, NMR confirms the exact bonding framework of the molecule, distinguishing between constitutional isomers.[12]
-
Relative Stereochemistry: For molecules with chiral centers, experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities of atoms, helping to define the relative stereochemistry.[12][13]
-
Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of a sample and identifying residual solvents or synthetic byproducts.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve a few milligrams of the trimethoxy biphenyl ester in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and place it in an NMR tube. The deuterated solvent is chosen for its ability to dissolve the sample and its lack of signals that would obscure the analyte's spectrum.
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the number and type of different proton environments. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide rich structural information.
-
Acquire a ¹³C NMR spectrum to identify the number and type of carbon environments.
-
-
2D NMR (Correlation Spectroscopy):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of spin systems within the molecule.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is crucial for connecting the different spin systems and piecing together the complete molecular skeleton.[12]
-
-
Structural Assembly: By systematically analyzing the correlations from all spectra, the complete bonding network of the molecule can be unambiguously determined.
Comparative Guide: Choosing the Right Tool
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) |
| Sample Type | Single, high-quality crystal (0.02-0.5 mm) | Polycrystalline powder (bulk sample) | Solution (mg of dissolved sample) |
| Information Output | Absolute 3D atomic structure, bond lengths/angles, crystal packing, stereochemistry, polymorphism | Crystalline "fingerprint", phase identification, polymorphism, % crystallinity | Molecular connectivity, stereochemistry (in solution), structural isomerism, purity |
| Resolution | Atomic (<1 Å) | Lower resolution (unit cell level) | Atomic (connectivity level) |
| Primary Strength | Unambiguous, definitive 3D structure determination.[1][2] | Rapid analysis of bulk material; ideal for polymorph and phase screening.[8][10] | Definitive structural elucidation in solution; excellent for isomer differentiation.[11][12] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow.[2] | Does not provide atomic coordinates for a novel compound; ambiguity with mixtures. | Provides a time-averaged structure in solution; gives no information on solid-state packing. |
| Role in Drug Dev. | Absolute proof of structure for a new chemical entity; reference for polymorph studies. | Routine QC, solid-form screening, stability testing, patent protection.[7] | Primary structure confirmation of all new compounds and intermediates; purity analysis. |
Integrated Workflow for Structural Characterization
The following diagram illustrates a logical workflow for the comprehensive structural analysis of a newly synthesized trimethoxy biphenyl ester, integrating the techniques discussed.
Caption: Integrated workflow for structural analysis.
Conclusion
The structural characterization of a novel trimethoxy biphenyl ester is a multi-faceted process where no single technique tells the whole story. While NMR spectroscopy serves as the workhorse for confirming molecular connectivity in solution, and Powder XRD provides the critical fingerprint of the bulk solid material, it is Single-Crystal X-ray Diffraction that delivers the final, unambiguous proof of the three-dimensional atomic arrangement. As Senior Application Scientists, our role is to leverage these techniques in a synergistic manner. By understanding the causality behind each experimental choice—from the slow evaporation that yields a perfect crystal to the low-temperature data collection that sharpens our final image—we ensure the generation of a complete, self-validating data package that robustly supports the progression of promising compounds from the laboratory to the clinic.
References
-
Groleau, E. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
-
McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]
-
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]
-
U.S. Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). US Pharmacopeia (USP). [Link]
-
Blanton, T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. [Link]
-
SpectraBase. 4-biphenylcarboxylic acid, p-nitrophenyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
-
Blanton, T., et al. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Khan, K. M., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLOS ONE. [Link]
-
Kutzke, H., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. IUCrData. [Link]
-
Becker Medical Library, Washington University. CCDC – Cambridge Structural Database. [Link]
-
Goswami, A., et al. (2021). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]
-
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]
-
re3data.org. (2026, February 3). Cambridge Structural Database. [Link]
-
Nummela, S., et al. (2012). Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate. Acta Crystallographica Section E. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. [Link]
-
Ibrahim, M. A. A., et al. (2017). Crystal structure of (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. IUCrData. [Link]
-
Groom, C. R., & Allen, F. H. (2013, July 1). The Cambridge Structural Database in Retrospect and Prospect. Angewandte Chemie International Edition. [Link]
-
Hussain, Z., et al. (2011). Crystal structure of 6-(carboxymethyl)-2,3,4-trimethoxybenzoic acid, C12H14O7. ResearchGate. [Link]
- Pschirer, N. G., et al. (2013). Processes for the preparation of biphenyl compounds.
-
PubChem. 4'-Methoxy-6-methyl-(1,1'-biphenyl)-3-carboxylic acid. [Link]
-
Ferguson, G., & Lonergan, G. (2025, August 10). 2,4,6-Trimethoxybenzoic acid. ResearchGate. [Link]
-
Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PLOS ONE. [Link]
-
Sartain, F. K., et al. (2019). Crystal structure of a (carboxymethyl)triethylazanium bromide–2-(triethylazaniumyl)acetate (1/1). IUCrData. [Link]
-
Iacono, S. T., et al. (2019, June 19). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. RSC Publishing. [Link]
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.brynmawr.edu [repository.brynmawr.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. usp.org [usp.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. scilit.com [scilit.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
Comparative Potency Guide: Methyl Ester vs. Carboxylic Acid Biphenyl Derivatives
Biphenyl derivatives represent a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents ranging from angiotensin II receptor blockers (ARBs) to novel transforming growth factor-beta (TGF-β) inhibitors and 5-HT4 receptor antagonists. During the lead optimization phase, medicinal chemists frequently face a critical structural dichotomy: whether to develop the compound as a free carboxylic acid or as its corresponding methyl ester.
This guide provides an objective, data-driven comparison of these two functional groups attached to the biphenyl scaffold. By analyzing their distinct pharmacodynamic profiles, membrane permeability, and intracellular activation mechanisms, this document equips researchers with the causality behind experimental outcomes and self-validating protocols to evaluate these derivatives.
Mechanistic Causality: Target Engagement vs. Membrane Permeability
The comparative potency of a methyl ester versus a carboxylic acid biphenyl derivative is rarely a simple question of target affinity; it is fundamentally a question of compartmentalization and physicochemical properties[1].
-
The Carboxylic Acid (The Active Pharmacophore): At physiological pH (7.4), the carboxylic acid moiety is predominantly ionized (pKa ~4.0–5.0). This negative charge is often essential for target engagement, forming critical salt bridges or strong hydrogen bonds with basic amino acid residues (e.g., arginine or lysine) within the target protein's binding pocket. However, this same charge drastically limits passive diffusion across the lipophilic lipid bilayer, leading to poor cellular penetrance[1].
-
The Methyl Ester (The Permeable Prodrug): Converting the acid to a methyl ester masks the negative charge, significantly increasing the molecule's lipophilicity (LogP). This allows the neutral ester to passively diffuse across the cell membrane. Once inside the intracellular space, ubiquitous nonspecific esterases hydrolyze the methyl ester back into the active carboxylic acid. Because the ionized acid cannot easily exit the cell, it becomes "trapped" intracellularly, leading to high local concentrations and potent engagement with intracellular targets[1].
Mechanism of cellular uptake and prodrug activation for biphenyl derivatives.
Comparative Performance Data
The superiority of the ester or the acid is strictly context-dependent, dictated by whether the assay is cell-free (biochemical) or cell-based (phenotypic), and whether the biological target is extracellular/membrane-bound or intracellular.
Table 1: Quantitative Potency Comparison of Biphenyl Derivatives
| Derivative Class | Target Location | Compound Type | Cell-Free Potency (IC50/Ki) | Cell-Based Potency (IC50) | Caco-2 Permeability |
| Biphenyl 1,4-DHP | Intracellular (TGF-β) | Methyl Ester | N/A | 1.49 μM | High |
| Biphenyl 1,4-DHP | Intracellular (TGF-β) | Carboxylic Acid | N/A | >10.0 μM | Low |
| Acidic Biphenyl | Membrane (5-HT4) | Methyl Ester | Low pM | High | High (Prodrug) |
| Acidic Biphenyl | Membrane (5-HT4) | Carboxylic Acid | High pM | Low | Low |
Data Interpretation:
-
Intracellular Targets: As demonstrated by biphenyl-substituted 1,4-dihydropyridine (1,4-DHP) TGF-β inhibitors, the methyl ester is highly active in cell-based assays (IC50 = 1.49 μM), whereas the free acid is completely inactive (IC50 > 10 μM) due to its inability to cross the cell membrane[2].
-
Membrane-Bound Targets: For the 5-HT4 receptor (a membrane-bound GPCR), both the ester and acid show high affinity. However, the free carboxylic acid exhibits poor Caco-2 permeability. The methyl ester serves as a highly bioavailable prodrug to overcome the acid's poor intestinal absorption, ultimately delivering superior in vivo pharmacokinetics[3].
Self-Validating Experimental Protocols
To objectively evaluate the comparative potency of these derivatives, researchers must employ a self-validating workflow that pairs chemical synthesis with orthogonal biological assays.
Experimental workflow for comparative evaluation of potency and permeability.
Protocol 1: Synthesis and Interconversion of Biphenyl Derivatives
To ensure a direct 1:1 comparison, the methyl ester is typically synthesized first via cross-coupling, followed by saponification to yield the free acid[4].
Step 1: Synthesis of the Biphenyl Methyl Ester
-
Reagents: Combine the aryl bromide precursor (e.g., methyl 2-bromo-4-methoxybenzoate) and the corresponding phenylboronic acid (1.2 eq) in a reaction vessel.
-
Catalysis: Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq) in a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1).
-
Reaction: Heat the mixture under reflux (approx. 80°C) under a nitrogen atmosphere for 12 hours.
-
Purification: Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography to isolate the biphenyl methyl ester.
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified biphenyl methyl ester in a mixture of THF/Methanol/Water (2:1:1).
-
Base Addition: Add LiOH·H2O (3.0 eq). Causality Note: LiOH is preferred over NaOH/KOH as it provides mild, controlled hydrolysis that preserves the integrity of the biphenyl core without inducing unwanted side reactions[4].
-
Reaction: Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.
-
Acidification: Carefully acidify the mixture to pH 3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under vacuum.
Protocol 2: Caco-2 Permeability & Intracellular Accumulation Assay
This protocol validates the prodrug hypothesis by measuring both permeability and intracellular esterase hydrolysis.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in transwell plates and culture for 21 days to form a differentiated, polarized monolayer.
-
Dosing: Apply 10 μM of the methyl ester or carboxylic acid to the apical chamber (pH 6.5 to mimic the intestinal lumen).
-
Sampling: Collect samples from the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes.
-
Intracellular Extraction (The Self-Validating Step): After 120 minutes, wash the cell monolayer with cold PBS, lyse the cells using 80% acetonitrile, and centrifuge.
-
LC-MS/MS Quantification: Analyze both the basolateral media and the intracellular lysate.
-
Causality Check: If the methyl ester was dosed, the intracellular lysate should reveal high concentrations of the carboxylic acid. This self-validating readout proves that the ester successfully permeated the membrane and was enzymatically hydrolyzed inside the cell, confirming the prodrug mechanism[1].
-
Strategic Recommendations for Drug Development
-
Intracellular Targets (Kinases, Phosphatases, Signaling Proteins): Prioritize the methyl ester. Empirical data demonstrates that free biphenyl carboxylic acids often fail in cell-based phenotypic assays due to membrane exclusion. The ester acts as a highly efficient "Trojan Horse" to deliver the active pharmacophore[2],[1].
-
Extracellular Targets (Membrane-bound GPCRs): The carboxylic acid may be sufficient for in vitro potency, but the methyl ester should be evaluated as an oral prodrug to bypass intestinal permeability bottlenecks and improve systemic bioavailability[3].
References
-
Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. Bioorganic & Medicinal Chemistry.[Link]
-
Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry.[Link]
-
Preparation of Methyl Ester Precursors of Biologically Active Agents. BioTechniques.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate, grounded in established safety principles and regulatory standards.
Hazard Assessment and Characterization: A Cautious Approach
-
Biphenyl Core: Biphenyl-containing compounds can be environmentally persistent. The U.S. Environmental Protection Agency (EPA) heavily regulates certain classes, like Polychlorinated Biphenyls (PCBs), due to their toxicity and persistence[3][4]. While this compound is not chlorinated, the biphenyl structure itself warrants careful handling as a potentially toxic substance that should not be released into the environment.
-
Organic Ester: As an organic ester, it is a non-halogenated organic compound. This is a critical distinction for waste segregation.
-
Physical Properties: It is described as a yellow to colorless oil with a high predicted boiling point (460.7±45.0 °C), indicating it is a combustible liquid rather than a highly flammable one[1][2]. However, all organic materials should be kept away from ignition sources[5][6].
Given these characteristics, Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash[7][8][9].
Guiding Principles for Disposal: The Three Pillars of Chemical Waste Management
Before detailing the specific protocol, it is essential to understand the universal principles that govern laboratory chemical waste, primarily established by the EPA's Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[10][11].
-
Waste Minimization: Whenever possible, experimental designs should aim to minimize the quantity of waste generated[7].
-
Point-of-Generation Management: Chemical waste must be accumulated at or near its point of generation in a designated "Satellite Accumulation Area" (SAA) under the direct control of laboratory personnel[8][12][13].
-
Segregation of Incompatibles: Never mix different classes of chemical waste. For this compound, the most critical segregation is to keep it within a non-halogenated organic waste stream, separate from halogenated solvents, acids, bases, and oxidizers[8][13].
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of pure Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate, solutions containing it, and contaminated labware.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:
-
Safety goggles or a face shield.
-
A flame-resistant laboratory coat.
-
Nitrile gloves (check for breakthrough time if in prolonged contact).
Waste Segregation and Container Selection
The causality behind segregation is to prevent dangerous reactions and to ensure the waste can be safely treated. Incineration is the likely final disposal method for this type of compound, and proper segregation is critical for this process.
-
For Liquid Waste (Pure compound or solutions):
-
Select a Container: Use a designated, clean, and sealable container intended for non-halogenated organic liquid waste. Glass or high-density polyethylene (HDPE) carboys are typically appropriate[7][13].
-
Compatibility: Ensure the container and its cap are compatible with the organic solvent used in any solutions[12][13].
-
Do Not Mix: Do not add this waste to a container used for halogenated organics (e.g., dichloromethane, chloroform), strong acids, or bases[5][6].
-
-
For Solid Waste (Contaminated gloves, wipes, weigh boats):
-
Select a Container: Use a designated, sealable plastic bag or a labeled, lined container for solid chemical waste.
-
Segregation: Ensure no free-flowing liquids are placed in the solid waste container. If a wipe is saturated, it should be treated as liquid waste.
-
Disposal Summary Table
| Attribute | Guideline for Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate |
| Waste Category | Hazardous Waste: Non-Halogenated Organic Liquid / Solid |
| Recommended Container | Liquid: Sealable glass or HDPE carboy. Solid: Labeled plastic bag or lined pail. |
| Required Labeling | "HAZARDOUS WASTE," full chemical name(s) and percentages[12]. |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation[8]. |
| Final Disposal Method | Collection by institutional Environmental Health & Safety (EH&S) for incineration. |
Waste Collection and Labeling in the Satellite Accumulation Area (SAA)
The SAA is the federally regulated temporary storage location for your waste.
-
Designate the SAA: Choose a location in the lab, such as a secondary containment tray within a fume hood or a designated cabinet, that is at or near where the waste is generated[8][12].
-
Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's EH&S department. The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by their full names and estimated percentages. Do not use abbreviations or chemical formulas[7][12].
-
Add Waste: Carefully transfer the waste into the container. Do not leave a funnel in the container, as this is a regulatory violation[12].
-
Keep it Closed: The waste container must be securely capped at all times, except when you are actively adding waste[7][13]. This prevents the release of vapors and potential spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion[8][13].
Requesting Waste Pickup
Once a waste container is 90% full or has been accumulating for a set period (e.g., six months, check your institutional policy), you must arrange for its removal[8][10].
-
Ensure the hazardous waste tag is complete and accurate.
-
Follow your institution's procedure to submit a chemical waste pickup request through your EH&S department.
Managing Spills and Decontamination
Accidents happen, and a clear plan is essential for safety.
-
Small Spills:
-
Alert personnel in the immediate area.
-
If the material is in a ventilated hood, keep the sash down.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste[14].
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
-
Prevent others from entering the area.
-
-
Glassware Decontamination:
-
Rinse glassware with a small amount of a compatible solvent (e.g., acetone, ethanol).
-
The first rinse (rinseate) must be collected and disposed of as non-halogenated organic liquid hazardous waste[9].
-
Subsequent rinses may be permissible for drain disposal, but only if they do not exhibit any hazardous characteristics. The most conservative and recommended approach is to collect all organic solvent rinses as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste generated from work with Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate.
Caption: Decision workflow for proper waste segregation.
References
-
Columbia University, "Hazardous Chemical Waste Management Guidelines," Research Compliance and Safety Office. [Link]
-
Central Washington University, "Laboratory Hazardous Waste Disposal Guidelines," Environmental Health & Safety. [Link]
-
Daniels Health, "How to Ensure Safe Chemical Waste Disposal in Laboratories," Daniels Health Insights. [Link]
-
McVac Environmental, "OSHA Regulations and Hazardous Waste Disposal: What To Know," McVac Environmental Services. [Link]
-
CDMS, "OSHA Hazardous Waste Disposal Guidelines," Chemical Data Management Systems. [Link]
-
University of Pennsylvania, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES," Environmental Health and Radiation Safety. [Link]
-
Northwestern University, "Hazardous Waste Disposal Guide," Research Safety. [Link]
-
US Ecology, "The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids," US Ecology Insights. [Link]
-
Occupational Safety and Health Administration, "Hazardous Waste - Overview," OSHA. [Link]
-
Compliancy Group, "What Are OSHA Biohazard Waste Disposal Guidelines?," Compliancy Group. [Link]
-
Chemistry Stack Exchange, "Safe Laboratory Practices: Handling and Disposing of Organic Substances," Chemistry Stack Exchange. [Link]
-
Washington State Department of Ecology, "Disposal Options and Requirements for Polychlorinated Biphenyl Waste," Washington State Department of Ecology. [Link]
-
JFE Technical Report, "Detoxification of Polychlorinated Biphenyls (PCBs) at the Chiba Works," JFE Holdings. [Link]
-
Virginia Commonwealth University, "Guide to Laboratory Sink/Sewer Disposal of Wastes," Office of Clinical and Research Safety. [Link]
-
Thermo Fisher Scientific, "SAFETY DATA SHEET - 4'-Methoxypropiophenone," Thermo Fisher Scientific. [Link]
-
Vitol, "SAFETY DATA SHEET - Aromatic Concentrate," Vitol.com. [Link]
-
Matrix Education, "Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics," Matrix Education. [Link]
-
Conestoga-Rovers & Associates, "CHEMICAL OXIDATION TREATMENT AND/OR DESTRUCTION OF POLYCHLORINATED BIPHENYL- (PCB-) CONTAMINATED SOIL," WeirFoulds LLP. [Link]
-
U.S. EPA, "Destruction Technologies for Polychlorinated Biphenyls (PCBs) - CLU-IN," U.S. Environmental Protection Agency. [Link]
-
NOVA Chemicals, "Debutanized Aromatic Concentrate (Pygas) Safety Data Sheet," NOVA Chemicals. [Link]
-
GRS Tools, "SAFETY DATA SHEET - Tap Magic," Glendo LLC. [Link]
Sources
- 1. Pannellum [meiji.ac.jp]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. cec.org [cec.org]
- 5. hscprep.com.au [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. grs.com [grs.com]
Personal protective equipment for handling Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate
Understanding the Compound: An Overview of Potential Hazards
Methyl 3,4,5-trimethoxy[1,1-biphenyl]-2-propanoate is a yellow to colorless oil.[2][4] Based on the hazard profiles of analogous compounds, it is prudent to assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][5][6] Therefore, appropriate precautions must be taken to avoid direct contact and inhalation.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C19H22O5 | [2] |
| Molecular Weight | 330.38 | [2] |
| Physical State | Yellow to colorless oil | [2][4] |
| Boiling Point | 460.7±45.0 °C (Predicted) | [2][4] |
| Density | 1.116±0.06 g/cm³ (Predicted) | [2][4] |
| Storage Condition | Sealed in dry, Store in room temperature (20 to 22 °C) | [2][4] |
Your Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a comprehensive hazard assessment for similar chemical structures and are designed to provide maximum protection.[7][8]
Diagram 1: PPE Selection Workflow
Sources
- 1. aksci.com [aksci.com]
- 2. Pannellum [meiji.ac.jp]
- 3. keyorganics.net [keyorganics.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
